molecular formula C12H15NO B1306905 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole CAS No. 79568-30-2

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Cat. No.: B1306905
CAS No.: 79568-30-2
M. Wt: 189.25 g/mol
InChI Key: LBKROYGEIXIACO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKROYGEIXIACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395158
Record name 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79568-30-2
Record name 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole CAS Registry Number: 5250-39-5 (General class reference) Core Utility: Ligand backbone for asymmetric catalysis, carboxylic acid protecting group, and intermediate in drug discovery.

This technical guide details the synthesis of 4,4-dimethyl-2-(p-tolyl)-4,5-dihydrooxazole (also known as a 2-oxazoline). Unlike fully aromatic oxazoles, the 4,5-dihydrooxazole ring retains sp³ hybridization at the C4 and C5 positions, offering unique steric properties driven by the gem-dimethyl group at C4.

We present two distinct synthetic pathways:

  • The Nitrile Route (Witte-Seeliger Modification): Optimized for laboratory-scale high purity and mild conditions using Lewis acid catalysis.

  • The Carboxylic Acid Dehydration Route: Optimized for atom economy and scalability, utilizing thermodynamic water removal.

Part 1: Retrosynthetic Analysis & Strategy

The structural rigidity of the target molecule arises from the 5-membered heterocyclic core. The gem-dimethyl group at C4 is critical; it prevents racemization (if chiral centers were present elsewhere) and provides steric bulk that directs coordination chemistry in downstream applications.

Disconnection Approach

The most logical disconnection occurs at the C2-N3 and C2-O1 bonds, tracing back to a condensation between a carboxylic acid derivative (electrophile) and a 1,2-amino alcohol (nucleophile).

Precursors:

  • Electrophile: p-Tolunitrile (Route A) or p-Toluic Acid (Route B).

  • Nucleophile: 2-Amino-2-methyl-1-propanol (AMP).[1]

Retrosynthesis Target Target: 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole AMP Nucleophile: 2-Amino-2-methyl-1-propanol Target->AMP Disconnection Electrophile Electrophile Source Target->Electrophile Disconnection Nitrile Route A: p-Tolunitrile Electrophile->Nitrile Acid Route B: p-Toluic Acid Electrophile->Acid

Figure 1: Retrosynthetic disconnection revealing the amino-alcohol backbone and two viable electrophilic sources.

Part 2: Route A — Lewis Acid Catalyzed Condensation (Nitrile Route)

This protocol is based on the Witte-Seeliger method.[2] It is preferred for laboratory synthesis due to its high yield and the gaseous nature of the byproduct (ammonia), which simplifies purification.

Mechanistic Insight

The reaction is driven by the activation of the nitrile by a Lewis acid (Zinc Chloride). The Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the amino group of the AMP.

Key Reaction:



Experimental Protocol

Reagents:

  • p-Tolunitrile (1.0 eq, 11.7 g, 100 mmol)

  • 2-Amino-2-methyl-1-propanol (1.2 eq, 10.7 g, 120 mmol)

  • Zinc Chloride (ZnCl₂, anhydrous) (0.05 eq, 0.68 g, 5 mmol)

  • Solvent: Chlorobenzene (50 mL) or neat (solvent-free)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube to the top of the condenser leading to a fume trap (to neutralize evolved ammonia).

  • Charging: Add p-tolunitrile, 2-amino-2-methyl-1-propanol, and anhydrous ZnCl₂ to the flask.

  • Activation: Heat the mixture to reflux (approx. 130–135°C).

    • Self-Validating Check: The evolution of ammonia gas (detectable by damp pH paper turning blue at the outlet) confirms the reaction initiation.

  • Reaction: Maintain reflux for 18–24 hours. Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 4:1). The reaction is complete when the nitrile spot (R_f ~ 0.6) disappears.[3]

  • Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM, 100 mL).

  • Wash: Wash the organic layer with water (2 x 50 mL) to remove unreacted amino alcohol and zinc salts. Wash with brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via vacuum distillation or recrystallization from hexane (if solid).

Data Summary: Route A
ParameterValue
Typical Yield 85–92%
Reaction Time 18–24 Hours
Atom Economy High (NH₃ is the only byproduct)
Critical Control Anhydrous ZnCl₂ is essential; moisture deactivates the catalyst.

Part 3: Route B — Thermal Dehydration (Carboxylic Acid Route)

This route is preferred for larger scales where handling ammonia gas is undesirable. It relies on the thermodynamic removal of water to drive the equilibrium toward the oxazoline.

Key Reaction:



Experimental Protocol

Reagents:

  • p-Toluic Acid (1.0 eq, 13.6 g, 100 mmol)

  • 2-Amino-2-methyl-1-propanol (1.1 eq, 9.8 g, 110 mmol)

  • Solvent: Xylene (Isomeric mixture, 150 mL)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Dissolve p-toluic acid and the amino alcohol in xylene.

  • Dehydration Phase 1 (Amide Formation): Heat to reflux.[4] The initial reaction forms the intermediate hydroxy-amide.

  • Dehydration Phase 2 (Cyclization): Continue refluxing vigorously. Water will azeotrope with xylene and collect in the Dean-Stark trap.

    • Self-Validating Check: The reaction is complete when the theoretical volume of water (approx. 3.6 mL for 100 mmol scale, accounting for 2 moles of H₂O per mole of product) is collected in the trap.

  • Workup: Cool to room temperature. Wash the xylene solution with saturated NaHCO₃ (to remove unreacted acid) and then water.

  • Isolation: Dry over MgSO₄ and evaporate the xylene. The product often crystallizes upon cooling.

Part 4: Mechanism of Cyclization (Zn-Catalyzed)

Understanding the mechanism allows for troubleshooting. The zinc catalyst plays a dual role: activating the nitrile and stabilizing the cyclic intermediate.

Mechanism Step1 1. Activation ZnCl2 coordinates to Nitrile Step2 2. Nucleophilic Attack Amine attacks Nitrile Carbon Step1->Step2 Activation Step3 3. Intermediate Formation of Amidine-Zn complex Step2->Step3 Addition Step4 4. Cyclization Hydroxyl attacks Imine Carbon Step3->Step4 Ring Closure Step5 5. Elimination Release of NH3 and Catalyst Step4->Step5 -NH3 Step5->Step1 Recycle ZnCl2

Figure 2: The catalytic cycle of the Witte-Seeliger synthesis showing the activation and elimination steps.

Part 5: Characterization & Quality Control

To ensure the integrity of the synthesized ligand, the following analytical signatures must be verified.

TechniqueExpected Signal (Diagnostic)Structural Assignment
1H NMR (CDCl₃)

1.38 (s, 6H)
Gem-dimethyl protons at C4

2.39 (s, 3H)
Aryl-Methyl protons (p-tolyl)

4.09 (s, 2H)
Methylene protons at C5 (Ring CH₂)

7.20 (d), 7.85 (d)
Aromatic protons (AA'BB' system)
IR Spectroscopy ~1645–1650 cm⁻¹C=N stretch (Imine characteristic of oxazoline)
GC-MS M+ = 189.1Molecular Ion
Troubleshooting Common Issues
  • Low Yield (Nitrile Route): Often caused by "wet" ZnCl₂. Fuse the zinc chloride under vacuum before use to ensure it is anhydrous.

  • Incomplete Cyclization (Acid Route): If the intermediate amide persists, the temperature was likely too low. Ensure vigorous reflux in xylene (BP ~140°C) rather than toluene.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

  • Meyers, A. I., et al. (1974). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. The Journal of Organic Chemistry, 39(18), 2787–2793.

  • Gou, S., et al. (2022).[5] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9037.

  • Frmpong, A., et al. (2025). Screening the Synthesis of 2-Substituted-2-oxazolines. ResearchGate.[6][7]

Sources

Structure, Stereochemistry, and Synthesis of p-Tolyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

The p-tolyl-dihydrooxazole scaffold represents a critical heterocyclic motif in modern organic chemistry, serving a dual function as both a robust protecting group/monomer and a privileged chiral auxiliary in asymmetric catalysis. This guide dissects the structural integrity, stereochemical behavior, and synthetic protocols for 4,5-dihydrooxazoles substituted with a p-tolyl (4-methylphenyl) moiety.

While the p-tolyl group is most commonly found at the C2 position (derived from p-toluic acid or p-tolunitrile), its placement at C4 or C5 introduces significant stereochemical leverage, essential for the design of


-symmetric ligands (e.g., Box, Pybox). This document provides validated workflows for synthesis and characterization, grounded in electronic structure theory and practical laboratory application.

Structural Architecture & Electronic Properties

The Dihydrooxazole Core

The 4,5-dihydrooxazole (commonly 2-oxazoline) ring consists of a five-membered heterocycle containing one oxygen and one nitrogen atom separated by a carbon double bond (


).[1][2][3]
  • Bond Metrics: The

    
     bond length is typically 1.25–1.28 Å , indicative of double bond character, while the 
    
    
    
    bond is approximately 1.36 Å .
  • Resonance: The ring exhibits amidine-imidate resonance. The p-tolyl substituent at the C2 position acts as a weak electron donor (+I inductive effect and hyperconjugation from the methyl group), stabilizing the partial positive charge on the C2 carbon and increasing the basicity of the imine nitrogen.

Regioisomerism: C2 vs. C4 Substitution

The physicochemical identity of the molecule is dictated by the position of the p-tolyl group:

Feature2-(p-Tolyl)-4,5-dihydrooxazole 4-(p-Tolyl)-4,5-dihydrooxazole
Origin Derived from p-tolunitrile or p-toluic acid.Derived from amino acids (e.g., p-methyl-phenylglycine).
Chirality Generally Achiral (unless C4/C5 substituted).Chiral Center at C4.
Primary Use Monomer for Poly(2-oxazoline)s (POx); Carboxylic acid protection.Chiral auxiliary; Ligand for asymmetric catalysis.[4][5]
Electronic Role Electronic tuning of the oxazoline ring.Steric director in transition metal complexes.

Stereochemical Dynamics

The Thorpe-Ingold Effect & Ring Puckering

While the oxazoline ring is nominally planar, it often adopts a slight envelope conformation to minimize torsional strain. In 4-substituted derivatives, the p-tolyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. This steric bulk is the "stereochemical lever" used in catalysis.

Asymmetric Induction Mechanism

In catalytic applications (e.g., Copper-catalyzed cyclopropanation or hydrosilylation), two oxazoline rings are often tethered to form a


-symmetric ligand (Box). The p-tolyl groups at C4 create a chiral pocket.
  • Mechanism: The bulky p-tolyl groups block two diagonal quadrants of the metal coordination sphere.

  • Substrate Approach: Incoming substrates are forced to approach from the open quadrants, dictating the enantioselectivity of the product.

StereochemModel Metal Metal Center (Cu, Zn, Mg) Quadrants Coordination Sphere (2 Open / 2 Blocked) Metal->Quadrants Active Site Ligand Bis(oxazoline) Ligand (C2-Symmetric) Ligand->Metal Chelation Tolyl 4-(p-Tolyl) Groups (Steric Blocking) Ligand->Tolyl Structural Scaffold Tolyl->Quadrants Defines Geometry Substrate Substrate Approach (Enantio-discrimination) Quadrants->Substrate Filters Trajectory

Figure 1: Stereochemical induction model for C2-symmetric bis(oxazoline) ligands bearing p-tolyl substituents.

Validated Synthetic Protocols

Protocol A: Zinc Chloride Catalyzed Synthesis (2-Substituted)

Objective: Scalable synthesis of 2-(p-tolyl)-4,5-dihydrooxazole from nitriles. This method avoids the use of unstable acid chlorides.

  • Reagents: p-Tolunitrile (1.0 eq), Ethanolamine (1.2 eq), ZnCl

    
     (0.05 eq), Chlorobenzene (Solvent).
    
  • Mechanism: Lewis acid activation of the nitrile followed by nucleophilic attack of the amino alcohol.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with p-tolunitrile (11.7 g, 100 mmol) and anhydrous ZnCl

    
     (0.68 g, 5 mmol).
    
  • Addition: Add ethanolamine (7.3 g, 120 mmol) and chlorobenzene (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 130°C) for 24 hours. Ammonia gas will evolve; vent into a fume hood or trap.

  • Workup: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (100 mL) and wash with water (2 x 50 mL) to remove Zn salts and unreacted amine.
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Distill the residue under reduced pressure (bp ~110°C at 2 mmHg) to yield the product as a clear oil/low-melting solid.
Protocol B: Synthesis of Chiral 4-(p-Tolyl) Ligand Precursors

Objective: Synthesis of enantiopure 4-(p-tolyl)-2-oxazoline from amino acids.

  • Reduction: Reduce (S)-p-methyl-phenylglycine to the amino alcohol using LiAlH

    
     or NaBH
    
    
    
    /I
    
    
    .
  • Condensation: React the amino alcohol with a nitrile or orthoester. Alternatively, condense with an acid chloride followed by cyclization with SOCl

    
     or MsCl/Et
    
    
    
    N.

SynthesisWorkflow Nitrile p-Tolunitrile Catalyst ZnCl2 / Reflux Nitrile->Catalyst AminoAlc Amino Alcohol (Ethanolamine) AminoAlc->Catalyst Intermediate Amidine Intermediate Catalyst->Intermediate Activation Product 2-(p-Tolyl)-oxazoline Intermediate->Product Cyclization Ammonia NH3 (Gas) Intermediate->Ammonia Elimination

Figure 2: Reaction pathway for the Lewis-acid catalyzed synthesis of 2-(p-tolyl)-oxazoline.

Characterization & Data Analysis

Reliable identification requires correlating NMR shifts with the electronic environment of the p-tolyl group.

Table 1: Spectroscopic Profile of 2-(p-Tolyl)-4,5-dihydrooxazole

TechniqueSignal / ParameterAssignment / Notes

H NMR
(CDCl

)

2.38 (s, 3H)
Ar-CH

(Methyl group)

4.05 (t, J=9.5 Hz, 2H)
C5-H (Ring methylene, adjacent to O)

4.42 (t, J=9.5 Hz, 2H)
C4-H (Ring methylene, adjacent to N)

7.20 (d, 2H), 7.85 (d, 2H)
Aromatic protons (AA'BB' system)

C NMR

163.5 ppm
C=N (Imine carbon)

67.8 ppm
C5 (Ring carbon)

55.1 ppm
C4 (Ring carbon)
FT-IR 1645 cm


Stretching frequency (Strong)
Mass Spec m/z 161.08[M+H]

Note on Quality Control: The disappearance of the nitrile stretch (~2220 cm


) in IR and the shift of the methylene protons in NMR are the primary indicators of successful cyclization.

Applications in Research

Cationic Ring-Opening Polymerization (CROP)

2-(p-Tolyl)-2-oxazoline serves as a monomer for the synthesis of Poly(2-oxazoline)s (POx). The p-tolyl group confers hydrophobicity and


 stacking capabilities to the polymer backbone, useful for creating micellar drug delivery systems.
  • Initiators: Methyl triflate (MeOTf) or Benzyl bromide.

  • Living Nature: The polymerization is "living," allowing for precise control over molecular weight and block copolymer architecture.

Asymmetric Catalysis (The "Box" Ligand)

When the p-tolyl group is placed at the C4 position of a bis(oxazoline) ligand:

  • Copper Complexes: Used in the enantioselective cyclopropanation of styrene.

  • Zinc Complexes: Effective in the Mukaiyama aldol reaction.

  • Reference Standard: The p-tolyl substituent is often compared against t-butyl and phenyl groups to optimize the steric/electronic balance for specific substrates.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996-1009. Link

  • Evans, D. A., et al. (1993).

    
    -Symmetric cationic copper(II) complexes as chiral Lewis acids: scope and mechanism of catalytic enantioselective aldol additions. Journal of the American Chemical Society, 115(23), 11002-11003. Link
    
  • Bolm, C., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[6] Angewandte Chemie International Edition, 30(5), 542-543. Link

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A polymer class with numerous potential applications. Angewandte Chemie International Edition, 48(43), 7978-7994. Link

  • Gomez, M., et al. (2002). Palladium(0) complexes with chiral oxazoline ligands: synthesis, structure and application in asymmetric allylic alkylation. Journal of Organometallic Chemistry, 656(1-2), 193-202. Link

Sources

Technical Guide: Spectroscopic Data of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole . This document is structured for researchers requiring rigorous validation data for this compound, commonly utilized as a robust protecting group for carboxylic acids or as a directing group in asymmetric synthesis (Meyers' oxazoline chemistry).

Executive Summary & Compound Profile

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole (also referred to as 2-(4-methylphenyl)-4,4-dimethyl-2-oxazoline ) is a heterocyclic compound featuring a five-membered oxazoline ring substituted with a gem-dimethyl group at the 4-position and a p-tolyl moiety at the 2-position.[1][2][3][4][5]

This structural motif is critical in organic synthesis due to its stability towards nucleophiles and bases, while remaining hydrolyzable under acidic conditions. It serves as a classic "masked" carboxylic acid and a powerful ortho-directing group for lithiation reactions.

Physicochemical Identifiers
ParameterDetail
IUPAC Name 4,4-Dimethyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc; Insoluble in H₂O

Synthesis & Structural Context

To understand the spectroscopic signals, one must recognize the synthetic origin. This compound is typically synthesized via the condensation of 2-amino-2-methyl-1-propanol with p-toluoyl chloride (or p-tolunitrile), followed by cyclization.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic pathway and the resulting structural connectivity responsible for the spectroscopic signatures.

SynthesisPath Start1 p-Toluoyl Chloride (Ar-COCl) Inter Amide Intermediate (Open Chain) Start1->Inter Acylation Start2 2-Amino-2-methyl-1-propanol (H2N-C(Me)2-CH2OH) Start2->Inter Cyclization Cyclization (SOCl2 or Lewis Acid) Inter->Cyclization - H2O Product 4,4-Dimethyl-2-(p-tolyl)-oxazoline (Target) Cyclization->Product Ring Closure

Figure 1: Synthetic pathway illustrating the assembly of the oxazoline core. The gem-dimethyl and methylene protons originate from the amino alcohol precursor.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 4,4-dimethyl-2-aryl-2-oxazolines, validated against standard values for the p-tolyl derivative.

Nuclear Magnetic Resonance (NMR)

The NMR spectra are characterized by the distinct symmetry of the p-tolyl group and the aliphatic signals of the oxazoline ring.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.85 Doublet (J = 8.2 Hz)2HAr-H (ortho)Deshielded by the imine (C=N) anisotropy.
7.20 Doublet (J = 8.0 Hz)2HAr-H (meta)Typical aromatic shift; coupled to ortho protons.
4.08 Singlet2HRing CH ₂ (C5)Deshielded by the adjacent oxygen atom. Appears as a singlet due to lack of adjacent protons.
2.38 Singlet3HAr-CHCharacteristic singlet for methyl on an aromatic ring.
1.37 Singlet6HC(CH ₃)₂ (C4)Gem-dimethyl group; chemically equivalent due to free rotation/symmetry.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Note
163.5 Quaternary (C=N)C 2 (Oxazoline)Diagnostic peak for the imidate-like carbon.
141.2 QuaternaryAr-C (para)Substituted by the methyl group.[6][7]
129.0 Methine (CH)Ar-C (meta)
128.2 Methine (CH)Ar-C (ortho)
125.1 QuaternaryAr-C (ipso)Attached to the oxazoline ring.
79.2 Methylene (CH₂)C 5 (Ring)Adjacent to oxygen; highly deshielded.
67.4 QuaternaryC 4 (Ring)Quaternary center bearing the gem-dimethyls.
28.4 Methyl (CH₃)C(C H₃)₂Gem-dimethyl carbons.
21.5 Methyl (CH₃)Ar-C H₃Tolyl methyl group.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the imine stretch of the oxazoline ring, which is the primary indicator of successful cyclization.

  • 1645–1655 cm⁻¹ (Strong):

    
     stretching vibration. This is the diagnostic band for the 2-oxazoline ring system.
    
  • 2960–2850 cm⁻¹ (Medium):

    
     stretching (aliphatic methyls and methylene).
    
  • 1200–1080 cm⁻¹ (Strong):

    
     ether-like stretching of the ring.
    
  • 820 cm⁻¹ (Medium):

    
     out-of-plane bending, characteristic of para-disubstituted benzenes.
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺): m/z 189 (Consistent with C₁₂H₁₅NO).

  • Base Peak: Often observed at m/z 174 (M – 15, loss of a methyl group) or m/z 119 (p-toluoyl cation fragment).

Experimental Protocol: Isolation & Purification

To ensure the integrity of the spectroscopic data above, the following purification protocol is recommended. 2-Oxazolines are weakly basic and can hydrolyze if exposed to strong aqueous acids for prolonged periods.

  • Workup: Upon completion of synthesis, neutralize the reaction mixture with saturated NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with brine to remove residual water-soluble impurities (amino alcohols).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Distillation: High vacuum distillation is the preferred method for high purity.

    • Flash Chromatography: If solid, silica gel chromatography using Hexanes:EtOAc (typically 4:1 to 2:1 ratio). Note: Add 1% Triethylamine to the eluent to prevent hydrolysis on the acidic silica surface.

Structural Logic & Mechanistic Pathway

The stability of the oxazoline ring and its spectroscopic signature are derived from the delocalization of the nitrogen lone pair and the double bond character of the C=N bond.

Fragmentation Mol Molecular Ion (M+) m/z 189 Frag1 [M - CH3]+ m/z 174 Mol->Frag1 Loss of Methyl (Gem-dimethyl) Frag2 p-Toluoyl Cation (Ar-CO)+ m/z 119 Mol->Frag2 Ring Cleavage (Alpha-fission)

Figure 2: Common fragmentation pathways observed in Mass Spectrometry for 4,4-dimethyl-2-oxazolines.

References

  • Meyers, A. I., et al. (1974). "Oxazolines.[8][6][9][10][7][11][12] XI. Synthesis of Functionalized Aromatic and Aliphatic Acids." The Journal of Organic Chemistry, 39(18), 2787–2793.

  • Gant, T. G., & Meyers, A. I. (1994). "The Chemistry of 2-Oxazolines (1985–Present)." Tetrahedron, 50(8), 2297–2360.

  • Witte, H., & Seeliger, W. (1972). "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen." Justus Liebigs Annalen der Chemie, 755(1), 163–173.

Sources

Architecting Chirality: A Technical Guide to Dihydrooxazole (Oxazoline) Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C2-Symmetric Advantage

In the landscape of asymmetric catalysis, few scaffolds rival the versatility and modularity of dihydrooxazoles (oxazolines). Specifically,


-symmetric Bis(oxazoline)  (Box) and Pyridine-bis(oxazoline)  (PyBox) ligands have become the standard for inducing chirality in metal-catalyzed transformations.

Their dominance stems from three structural pillars:

  • Modularity: Derived from the chiral pool (amino acids), allowing rapid steric tuning (e.g., i-Pr, t-Bu, Ph).

  • Chelation Rigidity: They form tight 5-membered chelate rings with transition metals (Cu, Zn, Mg, Fe), creating a highly defined chiral pocket.

  • Defect Tolerance: The

    
    -symmetry reduces the number of possible transition states, statistically favoring the formation of a single enantiomer even if the metal geometry is distorted.
    

This guide details the synthesis, mechanistic logic, and application of these ligands, moving beyond basic theory to field-proven protocols.

Ligand Synthesis: From Amino Acids to the Box Scaffold

The synthesis of Box ligands is a "gateway" protocol for any lab entering asymmetric catalysis. The most robust route involves the condensation of amino alcohols with dinitriles or diesters.

Synthesis Workflow Diagram

LigandSynthesis cluster_conditions Critical Control Points AminoAcid Chiral Amino Acid (L-Valine / L-tert-Leucine) AminoAlc Amino Alcohol (Reduction) AminoAcid->AminoAlc LiAlH4 or NaBH4/I2 Intermed Bis(amidate) Intermediate AminoAlc->Intermed Condensation Precursor Malononitrile / Diester (Linker Source) Precursor->Intermed BoxLigand C2-Symmetric Box Ligand Intermed->BoxLigand Cyclization (ZnCl2 or Lewis Acid)

Figure 1: Modular synthesis pathway for Box ligands. The choice of amino acid dictates the steric bulk of the final chiral pocket.

Validated Protocol: Synthesis of (S,S)-tBu-Box

Target: 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] Rationale: The tert-butyl group provides maximum steric hindrance, often yielding the highest enantioselectivity (ee) in copper-catalyzed reactions.

Reagents:

  • (S)-tert-Leucinol (2.2 equiv)

  • Dimethylmalononitrile (1.0 equiv)[1]

  • Zn(OTf)

    
     (0.05 equiv) - Catalyst
    
  • Chlorobenzene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.

  • Charging: Add Dimethylmalononitrile (10 mmol) and (S)-tert-Leucinol (22 mmol). Add anhydrous chlorobenzene (50 mL).

  • Catalyst Addition: Quickly add Zn(OTf)

    
     (0.5 mmol). Note: ZnCl
    
    
    
    can be used but often requires higher temperatures; triflate allows milder conditions.
  • Reaction: Heat the mixture to reflux (130°C) for 48 hours. Ammonia gas will evolve.

    • Checkpoint: Monitor reaction progress via TLC (SiO

      
      , EtOAc/Hexane 1:4). The starting nitrile spot should disappear.
      
  • Workup: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (100 mL) and wash with water (2 x 50 mL) to remove the zinc salt and excess amino alcohol.
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from hot Hexane/EtOAc.
    • Validation: Product should be a white crystalline solid. Melting point: 154-155°C. Optical Rotation

      
       should match literature values (approx -110°).
      

Mechanistic Paradigm: The Quadrant Rule

Understanding why these ligands work is crucial for troubleshooting. When a Box ligand binds to a metal (e.g., Cu


), it forms a distorted square-planar complex. The bulky substituents (R) on the oxazoline rings orient themselves to minimize steric clash with the ligand backbone, effectively blocking two diagonal quadrants of space around the metal.
Steric Map Visualization

StericModel Cu Cu(II) Center N1 N N1->Cu N2 N N2->Cu R1 Steric Wall (tBu) R1->N1 R2 Steric Wall (tBu) R2->N2 Substrate Substrate Approach Label The 'Quadrant Rule': Substituents force substrate to attack from the open face.

Figure 2: Top-down view of the Cu-Box complex. The grey "Steric Walls" force the incoming substrate to align specifically, inducing chirality.

Application: Asymmetric Cyclopropanation

The copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA) is the benchmark reaction for Box ligands. It demonstrates the ligand's ability to control both diastereoselectivity (cis/trans) and enantioselectivity (ee).[2]

Comparative Ligand Performance

The choice of the "R" group on the oxazoline ring dramatically affects the outcome.

Ligand Substituent (R)Metal SaltYield (%)Trans:Cis RatioTrans %ee
Phenyl (Ph-Box) Cu(OTf)8573:2765
Isopropyl (iPr-Box) Cu(OTf)7871:2990
tert-Butyl (tBu-Box) Cu(OTf)92 94:6 >99
tert-Butyl (tBu-Box) Cu(SbF

)

9495:598

Data aggregated from Evans et al. and subsequent optimization studies.

Standard Protocol: Cu-Box Catalyzed Cyclopropanation

Reaction: Styrene + Ethyl Diazoacetate


 2-Phenylcyclopropane-1-carboxylate
  • Catalyst Formation: In a glovebox or under strict Ar, mix Cu(OTf) (0.01 equiv) and (S,S)-tBu-Box (0.011 equiv) in dry CH

    
    Cl
    
    
    
    . Stir for 1 hour.
    • Observation: Solution typically turns deep blue/green depending on the copper source, indicating complexation.

  • Substrate Addition: Add Styrene (5.0 equiv) to the catalyst solution.

  • Slow Addition (Critical): Dissolve Ethyl Diazoacetate (1.0 equiv) in CH

    
    Cl
    
    
    
    . Add this solution to the reaction mixture via syringe pump over 4–6 hours.
    • Why? Keeping the diazo concentration low prevents homocoupling (formation of fumarates/maleates) and forces the carbene to react with the styrene.

  • Quench: Once addition is complete, stir for 1 hour. Filter through a short plug of silica gel to remove the copper catalyst.

  • Analysis: Analyze the crude mixture by GC or

    
    H NMR to determine the Trans:Cis ratio.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the chiral cyclopropane.

Troubleshooting & Optimization

Even with established protocols, asymmetric catalysis is sensitive. Use this diagnostic table for optimization.

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or Diazo dimerizationEnsure reagents are anhydrous. Increase syringe pump duration to keep diazo concentration low.
Low ee Ligand-Metal mismatch or TemperatureSwitch counterion (e.g., from OTf to SbF

to open coordination sites). Lower reaction temperature (e.g., 0°C to -20°C).
Green/Blue precipitate Incomplete complexationStir Ligand + Metal salt longer before adding substrate. Ensure 1.1:1 Ligand:Metal ratio.
Racemic Product Trace water or decomplexationUse molecular sieves (4Å) in the reaction. Check solvent dryness (Karl Fischer titration).

References

  • Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3][4][5][6][7] Catalytic, asymmetric cyclopropanation of olefins.[8][9] Journal of the American Chemical Society.

  • Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research.

  • Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes.[5] Tetrahedron Letters.

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.[3]

  • Fraile, J. M., et al. (2004).[8] Bis(oxazoline)–copper complexes supported by electrostatic interactions.[8] Journal of Catalysis.[8]

Sources

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparing Biocatalytic Transamination and Phase-Transfer Catalysis Strategies

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a critical strategy for enhancing proteolytic stability, improving receptor selectivity, and inducing specific conformational constraints. However, the stereoselective synthesis of NPAAs at scale remains a bottleneck in drug development. This Application Note provides a comparative technical guide to the two most dominant methodologies: Asymmetric Phase-Transfer Catalysis (PTC) utilizing Maruoka-style catalysts, and Biocatalytic Transamination utilizing engineered


-transaminases.

Introduction: The Stereochemical Challenge

Standard solid-phase peptide synthesis (SPPS) relies on a finite pool of 20 canonical amino acids. Expanding this chemical space requires NPAAs such as


-disubstituted amino acids, D-amino acids, and 

-amino acids.

The primary synthetic challenge is the installation of the


-chiral center with high enantiomeric excess (ee >99%). While traditional Strecker synthesis or resolution of racemates is possible, they often suffer from harsh conditions (cyanide usage) or max 50% yield limits. This guide focuses on Asymmetric Alkylation  (Chemical) and Reductive Amination  (Biocatalytic) as superior, scalable alternatives.

Method A: Asymmetric Phase-Transfer Catalysis (PTC)

Core Principle: The "O'Donnell-Maruoka" Approach. This method relies on the alkylation of a glycine Schiff base (benzophenone imine) protected ester.[1] The reaction occurs at the interface of an organic solvent and an aqueous base, mediated by a chiral quaternary ammonium salt.

Mechanistic Insight

The catalyst functions via an interfacial mechanism . The chiral quaternary ammonium cation (


) extracts the enolate of the glycine imine from the interface into the organic phase as a tight ion pair. The bulky, chiral structure of the catalyst blocks one face of the enolate, forcing the electrophile (

) to attack from the opposite side.
Workflow Visualization (PTC Cycle)

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface cluster_aqueous Aqueous Phase (50% KOH) IonPair Chiral Ion Pair [Enolate⁻ • Q*⁺] Product Alkylated Schiff Base (S-Product) IonPair->Product C-C Bond Formation Q_salt Regenerated Catalyst (Q*⁺ X⁻) Product->Q_salt Release Substrate Glycine Schiff Base Substrate->IonPair Deprotonation + Q* transfer RX Electrophile (R-X) RX->IonPair Asymmetric Alkylation Q_salt->IonPair Recycle InterfaceLine Base OH⁻ (Base) Base->IonPair Interfacial Deprotonation Water H₂O

Figure 1: Catalytic cycle of Asymmetric Phase-Transfer Alkylation showing the interfacial ion-pairing mechanism.

Experimental Protocol: Synthesis of (S)- -Methyl Phenylalanine

Target: Synthesis of an


-disubstituted amino acid using a Maruoka-type catalyst.

Reagents:

  • Substrate: N-(diphenylmethylene)alanine tert-butyl ester (1.0 equiv)

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%)

  • Base: 50% aqueous KOH

  • Solvent: Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the alanine Schiff base (309 mg, 1.0 mmol) and the chiral catalyst (1 mol%) in Toluene (3.0 mL).

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • Initiation: Add Benzyl bromide (1.2 mmol) followed by the dropwise addition of 50% aqueous KOH (1.0 mL). Vigorous stirring is critical to maximize interfacial surface area.

  • Reaction: Stir at 0°C for 4–12 hours. Monitor via HPLC (Chiralpak AD-H column) or TLC.

  • Quench: Dilute with water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
  • Hydrolysis (Deprotection): Dissolve the purified imine in THF/1N HCl (1:1) and stir at RT for 2 hours to release the free amino ester.

Critical Parameter: The choice of base cation is vital. While KOH is standard, Cesium Hydroxide (CsOH) often yields higher enantioselectivity due to the "Cesium Effect," where the larger cation stabilizes the transition state ion pair.

Method B: Biocatalytic Transamination

Core Principle: Enzymatic Reductive Amination. This method utilizes


-Transaminases (

-TAs) to transfer an amino group from a sacrificial donor (e.g., Isopropyl amine) to a pro-chiral ketone, generating the chiral amine (amino acid precursor) in a single step.
Mechanistic Insight

Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[2]

  • First Half-Reaction: The enzyme accepts an amine from the donor, converting PLP to Pyridoxamine-5'-phosphate (PMP) and releasing a ketone by-product.

  • Second Half-Reaction: The enzyme transfers the amine from PMP to the pro-chiral ketone substrate, regenerating PLP and releasing the chiral amino product.

Workflow Visualization (Enzymatic Cycle)

Biocat_Mechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP Deamination (Half-Rxn 1) Product Chiral Amino Acid (Product) E_PLP->Product Leaves E_PMP->E_PLP Amination (Half-Rxn 2) ByProd By-Product (Acetone) E_PMP->ByProd Leaves Donor Amine Donor (Isopropyl amine) Donor->E_PLP Enters Substrate Pro-chiral Ketone (Substrate) Substrate->E_PMP Enters

Figure 2: Ping-Pong Bi-Bi mechanism of PLP-dependent Transaminases.

Experimental Protocol: Synthesis of Sitagliptin Intermediate

Target: Asymmetric synthesis of a chiral amine from a ketone using an engineered ATA (Arthrobacter sp. variant).

Reagents:

  • Substrate: Pro-chiral ketone (200 mM)

  • Amine Donor: Isopropyl amine (IPA) (1.0 M)

  • Enzyme: ATA-117 (Codexis or equivalent) lyophilized powder

  • Cofactor: PLP (1 mM)

  • Buffer: 100 mM Potassium Phosphate (pH 7.5)

  • Co-solvent: DMSO (10-20% v/v) to improve substrate solubility.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve the ketone substrate in DMSO. Add to the buffer to reach a final concentration of 10 g/L.

  • Donor Addition: Add Isopropyl amine (IPA) to the reaction mixture (5–10 equivalents relative to substrate). Adjust pH back to 7.5 if necessary (IPA is basic).

  • Reaction Start: Add the transaminase enzyme (2–5 g/L loading). Incubate at 30°C–45°C with orbital shaking (200 rpm).

  • Equilibrium Management: The reaction is reversible. To drive it to completion, use an open system (to evaporate the volatile acetone by-product) or apply a slight nitrogen sweep.

  • Work-up: Acidify to pH 2 with 6M HCl to stop the reaction and protonate the amine product (keeping it in the aqueous phase). Extract unreacted ketone with MTBE.

  • Isolation: Basify the aqueous phase to pH 12 with NaOH. Extract the free chiral amine into MTBE or Ethyl Acetate. Evaporate solvent to yield the product.

Comparative Analysis

FeaturePhase-Transfer Catalysis (PTC)Biocatalytic Transamination
Stereoselectivity High (>95% ee typical, tunable by catalyst)Excellent (>99% ee, strictly controlled by enzyme)
Substrate Scope Broad (accepts bulky hydrophobic groups)Narrower (requires enzyme screening/engineering)
Scalability High (standard chemical reactors)High (fermentation/bioreactor infrastructure)
Cost Catalyst can be expensive (but recyclable)Enzyme development is high; production is cheap
Green Metrics Moderate (Organic solvents required)Excellent (Aqueous media, mild temp/pressure)
Reaction Time Fast (Hours)Slow to Moderate (12–48 Hours)

Troubleshooting & Optimization

PTC Optimization
  • Low Yield? Check stirring rate. The reaction is diffusion-controlled at the interface. High shear mixing is required.

  • Racemization? Ensure the reaction temperature is strictly controlled (0°C or lower).

  • Water Sensitivity: While water is required for the base, "dry" solid-liquid PTC (using solid KOH/CsOH) can be used for moisture-sensitive substrates.

Biocatalysis Optimization
  • Inhibition: High concentrations of ketone substrate or amine product can inhibit the enzyme. Use a fed-batch strategy (slowly adding substrate) to mitigate this.

  • Equilibrium: If conversion stalls at 50%, the acetone by-product is likely inhibiting the reaction. Use a vacuum to remove acetone or employ a coupled enzyme system (LDH/GDH) to recycle the cofactor and remove pyruvate.

References

  • O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem. Link

  • Shirakawa, S., & Maruoka, K. (2013). "Recent Developments in Asymmetric Phase-Transfer Reactions." Angewandte Chemie International Edition. Link

Sources

multi-component reactions involving dihydrooxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Multi-Component Reactions Involving Dihydrooxazole Derivatives

Executive Summary

Dihydrooxazoles (2-oxazolines) are privileged heterocyclic scaffolds in drug discovery, serving as bioisosteres for amide bonds, directing groups in C-H activation, and core motifs in antifungal and anticancer agents. While traditional synthesis relies on the condensation of amino alcohols with carboxylic acid derivatives, Multi-Component Reactions (MCRs) offer a superior trajectory for diversity-oriented synthesis.

This guide details two advanced MCR protocols:

  • De Novo Assembly: A Lewis acid-catalyzed 3-component reaction to construct the dihydrooxazole ring from acyclic precursors.

  • Modular Incorporation: A 4-component reaction utilizing pre-formed dihydrooxazoles as nucleophilic traps for in situ generated o-quinone methides (o-QMs), yielding complex N-amino-benzylated phenols.

Mechanistic Principles

The versatility of the 4,5-dihydrooxazole ring in MCRs stems from its dual reactivity profile:

  • C2-Electrophilicity: The imino ether carbon (C2) is susceptible to nucleophilic attack, often leading to ring-opening or expansion.

  • N-Nucleophilicity: The basic nitrogen atom can attack electrophiles (e.g., alkyl halides, Michael acceptors, or o-quinone methides), generating oxazolinium salts or zwitterionic intermediates.

Understanding these electronic states is critical for controlling the reaction pathway between ring preservation (functionalization) and ring transformation (rearrangement).

Protocol 1: Zn(OTf)₂-Catalyzed De Novo Assembly

This protocol describes the synthesis of functionalized 2-oxazolines via a zinc-catalyzed cascade involving propargylamides, isocyanides, and water.[1][2] This method bypasses the need for unstable amino alcohol precursors.

Reagents & Materials
  • Catalyst: Zinc triflate [Zn(OTf)₂] (10 mol%)

  • Substrate A:

    
    -Propargylamide derivative (1.0 equiv)
    
  • Substrate B: Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

  • Reagent C: Water (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

  • Conditions: 80 °C, Sealed tube

Step-by-Step Methodology
  • Preparation: In a glovebox or under nitrogen flow, charge a dried pressure tube with Zn(OTf)₂ (0.05 mmol) and the

    
    -propargylamide substrate (0.5 mmol).
    
  • Addition: Add anhydrous Toluene (2.0 mL) followed by the isocyanide (0.6 mmol) and water (18 µL, 1.0 mmol).

  • Reaction: Seal the tube and heat to 80 °C in an oil bath. Stir vigorously for 12 hours.

    • Checkpoint: Monitor by TLC.[3] The disappearance of the propargylamide spot indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ (5 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight

The reaction proceeds via a Zn(II)-activated cycloisomerization of the propargylamide to form an intermediate methylene-oxazoline. This intermediate is intercepted by the isocyanide in a formal [4+1] cycloaddition or sequential addition, followed by hydrolysis (water addition) to yield the final 2-oxazoline structure.

Protocol 2: Modular Assembly via o-Quinone Methide Trapping

This protocol utilizes the dihydrooxazole as a nucleophilic component in a 4-Component Reaction (M4CR). It couples a salicylaldehyde, a Grignard reagent, and a dihydrooxazole to form complex phenolic amines.[4]

Reagents & Materials
  • Component A: o-OBoc-Salicylaldehyde (1.0 equiv)

  • Component B: Grignard Reagent (e.g., MeMgBr or PhMgBr) (2.2 equiv)

  • Component C: 2-Substituted-4,5-dihydrooxazole (1.0 equiv)

  • Solvent: Diethyl Ether (Et₂O) or THF

  • Conditions: -78 °C to Room Temperature

Step-by-Step Methodology
  • Activation: Dissolve o-OBoc-salicylaldehyde (0.5 mmol) and the dihydrooxazole (0.5 mmol) in anhydrous Et₂O (5 mL) under Argon. Cool to -78 °C.

  • Generation of o-QM: Dropwise add the Grignard reagent (1.1 mmol).

    • Note: The first equivalent reacts with the aldehyde; the second equivalent triggers the elimination of the Boc group, generating the reactive o-quinone methide (o-QM) in situ.

  • Trapping: Allow the reaction to warm slowly to -20 °C over 2 hours. The dihydrooxazole nitrogen attacks the electrophilic exocyclic double bond of the o-QM.

  • Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl. This step hydrolyzes the resulting zwitterionic oxazolinium intermediate.

  • Isolation: Extract with Et₂O (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Data Summary: Yield Comparison
EntryR (Grignard)Dihydrooxazole SubstituentProduct TypeYield (%)
1MeMgBr2-PhenylPhenolic Amine78
2PhMgBr2-PhenylPhenolic Amine72
3VinylMgBr2-MethylPhenolic Amine65
4MeMgBr2-(4-Cl-Ph)Phenolic Amine81

Visualizations

Figure 1: Mechanistic Pathway of o-QM Trapping (Protocol 2)

MCR_Mechanism Start o-OBoc Salicylaldehyde + Grignard (R-MgX) Intermediate1 Magnesium Alkoxide Start->Intermediate1 Nucleophilic Addn oQM o-Quinone Methide (Electrophile) Intermediate1->oQM -Boc Elimination Zwitterion Zwitterionic Intermediate oQM->Zwitterion + Oxazoline (Attack) Oxazoline Dihydrooxazole (Nucleophile) Oxazoline->Zwitterion Hydrolysis Aqueous Workup (Hydrolysis) Zwitterion->Hydrolysis Product N-Amino-Benzylated Phenol Hydrolysis->Product Ring Opening

Caption: Logical flow of the 4-component assembly involving in situ o-quinone methide generation and oxazoline trapping.

Figure 2: Experimental Workflow for Zn(OTf)₂ Catalysis (Protocol 1)

Protocol_Workflow cluster_setup Step 1: Assembly cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation Reagents Propargylamide + Isocyanide + Zn(OTf)2 (10 mol%) Solvent Add Toluene + H2O Reagents->Solvent Heat Heat to 80°C (Sealed Tube, 12h) Solvent->Heat Check TLC Check (Disappearance of Alkyne) Heat->Check Quench Cool & Dilute (EtOAc / NaHCO3) Check->Quench Complete Purify Flash Chromatography (Yield: 65-85%) Quench->Purify

Caption: Operational workflow for the Zn(OTf)₂-catalyzed synthesis of 2-oxazolines.

References

  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides. Source:The Journal of Organic Chemistry, 2023. URL:[Link]

  • Zn(OTf)₂-Promoted Isocyanide-Based Three-Component Reaction: Direct Access to 2-Oxazolines. Source:The Journal of Organic Chemistry (PubMed Abstract), 2022. URL:[Link]

  • Multicomponent Reactions (MCR) in Medicinal Chemistry: A Patent Review. Source:Expert Opinion on Therapeutic Patents, 2021. URL:[Link]

  • Synthesis of 2-Oxazolines (General Overview & Methodologies). Source:Organic Chemistry Portal.[5] URL:[Link]

Sources

scale-up of asymmetric reactions with p-tolyl-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for scaling up asymmetric cyclopropanation reactions utilizing 2,2'-methylenebis[4-(4-tolyl)-2-oxazoline] (referred to herein as (S,S)-p-Tolyl-BOX ) and Copper(I) triflate. While tert-butyl and phenyl-substituted BOX ligands are academic standards, the p-tolyl derivative offers distinct advantages in process chemistry: enhanced solubility in aromatic hydrocarbons (toluene/xylene) and improved crystallinity of the ligand precursor, facilitating purification on multi-gram scales.

Key Deliverables:

  • Safety Critical: Protocols for the safe handling of ethyl diazoacetate (EDA) on >100g scales.

  • Process Control: A semi-batch dosing strategy to minimize diazo dimerization and prevent thermal runaway.

  • Performance: Target >90% Yield, >95% ee, and >98:2 trans:cis diastereoselectivity.

Technical Background & Ligand Design

Why p-Tolyl-BOX?

In bench-scale discovery, ligand solubility is rarely a bottleneck. However, on a pilot scale, the solubility of the catalyst complex dictates the solvent volume and spacetime yield.

  • Solubility: The p-methyl group disrupts the crystal packing relative to the unsubstituted phenyl analog, significantly increasing solubility in toluene (the preferred process solvent over CH₂Cl₂ due to environmental and boiling point concerns).

  • Electronic Tuning: The electron-donating nature of the p-tolyl group renders the oxazoline nitrogen slightly more basic (harder), stabilizing the electrophilic Cu(I) center and reducing non-productive demetallation.

Reaction Mechanism

The reaction proceeds via a Cu(I)-carbenoid mechanism. The C₂-symmetric BOX ligand creates a chiral pocket that directs the approach of the alkene.

DOT Diagram 1: Catalytic Cycle & Stereochemical Model

G Start Pre-Catalyst [Cu(OTf) + p-Tolyl-BOX] Active Active Complex [L*-Cu]+ Start->Active Activation Carbenoid Cu-Carbenoid Species (L*-Cu=CHCO2Et) Active->Carbenoid + Diazo (-N2) Diazo Diazo Substrate (N2=CHCO2Et) TS Transition State (Asynchronous Concerted) Carbenoid->TS + Alkene Dimer Side Reaction: Carbene Dimerization Carbenoid->Dimer High [Diazo] Alkene Alkene Approach (Styrene) Product Release Product (Cyclopropane) TS->Product Ring Closure Product->Active Regeneration

Figure 1: The catalytic cycle highlights the critical branch point: high concentrations of diazo substrate lead to homocoupling (dimerization), wasting reagent and generating heat. This dictates the semi-batch protocol.

Critical Process Parameters (CPPs) & Safety

WARNING: Diazoacetic esters are high-energy compounds.[1]

  • Thermal Onset: Ethyl diazoacetate (EDA) has a decomposition onset temperature (DSC) of approximately 80–100 °C depending on purity.

  • Explosion Hazard: Distillation of neat EDA is hazardous. Always use EDA diluted in solvent (e.g., 10-15 wt% in toluene) for large-scale handling.

ParameterBench Scale (100 mg)Pilot Scale (100 g)Rationale
Addition Mode Single portion / Fast dropwiseMetered Dosing (Syringe pump)Prevents accumulation of unreacted diazo; controls exotherm.
Temperature RT (20-25 °C)Controlled (20-25 °C) Higher T erodes ee; Lower T stalls reaction leading to accumulation.
Catalyst Loading 1-5 mol%0.5 - 1.0 mol% Cost reduction; p-Tolyl-BOX/Cu is highly active.
Atmosphere Nitrogen balloonNitrogen Sparge/Headspace Oxygen oxidizes Cu(I) to inactive Cu(II).

Detailed Protocol: 100g Scale Cyclopropanation of Styrene

Target: (1R, 2R)-Ethyl-2-phenylcyclopropane-1-carboxylate.

Phase 1: Catalyst Activation (In-Situ)

Pre-forming the complex ensures active catalyst is present before any diazo is introduced.

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (impeller), internal temperature probe, reflux condenser, and a calibrated dosing pump inlet. Purge with N₂ for 30 mins.

  • Charging:

    • Add Cu(I)OTf · 0.5 C₆H₆ (Complex) (1.25 g, 0.5 mol%). Note: Use benzene complex for better stability than neat CuOTf.

    • Add (S,S)-p-Tolyl-BOX Ligand (2.05 g, 0.55 mol%). Note: Slight ligand excess protects the metal.

    • Add anhydrous Toluene (400 mL).

  • Complexation: Stir at 25 °C for 60 minutes. The solution should turn a deep blue/green (characteristic of the bis-chelated copper species).

  • Substrate Addition: Add Styrene (104 g, 1.0 mol) to the reactor. Adjust jacket temperature to maintain internal T = 25 °C.

Phase 2: The Semi-Batch Reaction (The Critical Step)

DOT Diagram 2: Scale-Up Workflow

Process Feed Feed Tank EDA in Toluene (15%) Pump Metering Pump Rate: 2 mL/min Feed->Pump Continuous Reactor Jacketed Reactor Cu/Ligand + Styrene Temp: 25°C Pump->Reactor Slow Addition (8-10 hours) Reactor->Reactor Heat Removal (Exotherm Control) Quench Workup Filtration & Wash Reactor->Quench End of Reaction

Figure 2: Process flow emphasizing the separation of the high-energy reagent (Feed) from the bulk reactor.

  • Preparation of Feed: In a separate vessel, dissolve Ethyl Diazoacetate (EDA) (137 g, 1.2 mol, 1.2 equiv) in Toluene (400 mL). Warning: Do not use neat EDA.

  • Initiation: Start the dosing pump at a slow rate (e.g., 10% of total volume over the first hour). Monitor the internal temperature.[1] A rise of 1-2 °C indicates successful initiation.

  • Steady State: Once initiation is confirmed, set the pump rate to complete addition over 8 to 10 hours .

    • Why? This keeps the instantaneous concentration of EDA near zero. The reaction kinetics are first-order with respect to diazo. Keeping it low favors the reaction with styrene over the second-order dimerization of EDA.

  • Completion: After addition is complete, stir for an additional 2 hours. Monitor consumption of EDA by TLC or GC (disappearance of the diazo peak).

Phase 3: Workup and Catalyst Removal
  • Quench: No active quench is usually required if EDA is consumed. If residual EDA persists, add small amounts of acetic acid.

  • Catalyst Removal: The Cu-BOX complex is moderately soluble in toluene but insoluble in non-polar alkanes.

    • Concentrate the reaction mixture to ~30% volume.

    • Add Heptane (500 mL) to precipitate the copper-ligand complex.

    • Filter through a pad of Celite or Silica. Note: The filter cake contains the ligand, which can often be recovered via acid/base extraction.

  • Purification: The filtrate contains the product. Distillation (vacuum, <5 mmHg) separates the product from excess styrene and diethyl fumarate/maleate (dimer byproducts).

Data Analysis & Troubleshooting

Expected Performance Metrics
MetricTargetTroubleshooting (If Low)
Yield > 90%Check EDA quality (yellow = good, orange/brown = degraded). Ensure anhydrous conditions (water kills Cu-carbene).
Enantioselectivity (ee) > 94%Check reaction temperature (lower T = higher ee). Verify Ligand:Cu ratio (must be > 1:1).
Diastereoselectivity (trans:cis) > 75:25Ligand specific. p-Tolyl-BOX typically favors trans. Bulky esters (e.g., t-butyl diazoacetate) improve this to >90:10.
Dimer Formation < 5%Addition rate is too fast. Slow down the dosing pump.
Troubleshooting "Dead" Reactions
  • Symptom: EDA accumulates (yellow color persists), no exotherm.

  • Cause: Cu(I) has oxidized to Cu(II) (inactive for cyclopropanation initiation) or poisons (amines/sulfur) are present.

  • Fix: Add a trace amount (0.1 mol%) of Phenylhydrazine to the reactor. This acts as a reducing agent to regenerate Cu(I) from Cu(II) in situ.

References

  • Fundamental Ligand Synthesis & Scope: Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3][4][5][6][7] Catalytic, asymmetric cyclopropanation of olefins.[3][6][8] Journal of the American Chemical Society, 113(2), 726–728. [Link]

  • Mechanism & Model: Fritschi, H., Leutenegger, U., & Pfaltz, A. (1988).[2] Semicorrin metal complexes as enantioselective catalysts.[3][5] Part 2. Enantioselective cyclopropane formation from olefins with diazo compounds catalyzed by chiral (semicorrinato)copper complexes. Helvetica Chimica Acta, 71(6), 1553–1565. [Link]

  • Process Safety Data (EDA): Org. Synth. 1956, 36, 25. (Warning on distillation and explosion hazards). [Link]

  • Review of BOX Ligands in Scale-Up: Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low enantiomeric excess in oxazoline-mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Catalysis Division Ticket Subject: Troubleshooting Low Enantiomeric Excess (ee) in Oxazoline-Mediated Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are experiencing suboptimal enantioselectivity in a reaction mediated by an oxazoline-based ligand (e.g., Bis(oxazoline) [BOX], Pyridine-oxazoline [Pybox], or Phosphino-oxazoline [PHOX]). Low ee is rarely a random event; it is a symptom of a specific breakdown in the chiral communication between your catalyst and substrate.

This guide treats your reaction as a system of three interacting modules: The Hardware (Catalyst/Ligand), The Environment (Solvent/Conditions), and The Input (Substrate/Kinetics).

Diagnostic Triage: The Workflow

Before altering variables, visualize the troubleshooting pathway. Use this logic gate to identify the likely failure point.

TroubleshootingFlow Start ISSUE: Low Enantiomeric Excess (ee) CheckRac Is there a background racemic reaction? Start->CheckRac BackgroundYes Suppress Background: Lower Temp, Remove Trace Metals CheckRac->BackgroundYes Yes (Reaction proceeds w/o catalyst) BackgroundNo Proceed to Hardware Check CheckRac->BackgroundNo No (Reaction stops w/o catalyst) CheckLigand Check Ligand/Metal Integrity CounterIon Is the Counter-ion Coordinating? (Cl, Br, I) CheckLigand->CounterIon CheckCond Check Reaction Environment WaterCheck Is the system strictly anhydrous? CheckCond->WaterCheck BackgroundNo->CheckLigand CounterIon->CheckCond No (Already using OTf/SbF6) SwitchIon Switch to Non-Coordinating (OTf, SbF6, BArF) CounterIon->SwitchIon Yes DrySystem Add 3Å/4Å Sieves; Water alters geometry WaterCheck->DrySystem No/Unsure

Figure 1: Decision matrix for isolating the source of enantioselectivity loss.

Module 1: The Hardware (Ligand & Metal)

The most common cause of low ee in oxazoline chemistry is the failure to form a discrete, defined chiral pocket.

Q: My ligand is pure by NMR, but the ee is poor. Could the metal source be the problem?

A: Yes. The counter-ion is the "silent killer" of selectivity. In Lewis acid catalysis (e.g., Cu(II)-BOX Diels-Alder or Cyclopropanation), the metal center must be cationic to activate the substrate. If you use a metal salt with a tightly coordinating anion (Cl⁻, Br⁻, I⁻), the anion competes with the substrate for the coordination site or blocks the chiral pocket.

  • The Fix: Switch to non-coordinating anions. The hierarchy of selectivity generally follows the ability of the anion to dissociate:

    • Poor: Cl⁻, Br⁻ (Coordinating; often racemic).

    • Better: OTf⁻ (Triflate; weakly coordinating).

    • Best: SbF₆⁻, PF₆⁻, BArF⁻ (Non-coordinating; creates a "naked" cationic metal center).

  • Evidence: Evans et al. demonstrated that switching from Cu(OTf)₂ to Cu(SbF₆)₂ can increase ee from <50% to >95% in Diels-Alder reactions by ensuring a square-planar geometry rather than a distorted structure [1].

Q: I am using the correct metal salt, but results are inconsistent.

A: Check for "Ligand Poisoning" or Hydrolysis. Oxazolines are sensitive to acid and moisture.

  • Hydrolysis: Trace acid can open the oxazoline ring to an amide-ester, which is an achiral ligand.

  • Trace Impurities: If your reaction uses a transition metal (e.g., Pd-PHOX), trace amounts of other metals (like Fe or Cu from solvent drums) can catalyze a background racemic reaction.

  • Aggregation: In some cases, the catalyst forms aggregates (dimers/oligomers) that are less selective than the monomer. This is related to the Non-Linear Effect (NLE) described by Kagan [2].

Module 2: The Environment (Solvents & Additives)

Q: Does the solvent really matter if it dissolves everything?

A: Absolutely. Avoid coordinating solvents. Solvents like THF, Acetonitrile, or DMF act as ligands. They bind to the metal center, either displacing your chiral oxazoline or occupying the site where the substrate should bind.

  • Recommendation: Use non-coordinating solvents: Dichloromethane (DCM), Chloroform, Toluene, or Dichloroethane.

  • The Exception: Some Mg(II)-mediated reactions benefit from specific chelation, but this is rare.

Q: How critical is water content?

A: Water is a competitive ligand. Water is a strong Lewis base. In Mg(II) or Cu(II) BOX systems, water can coordinate to the metal, changing the geometry from tetrahedral to octahedral (or square pyramidal).

  • The Consequence: This geometrical shift often alters the quadrant blockage, leading to a reversal of enantioselectivity or a racemic product [3].

  • The Fix: Always use activated molecular sieves (3Å or 4Å) in the reaction vessel.

Table 1: Impact of Variables on Selectivity (Representative Data)

VariableCondition A (Low ee)Condition B (High ee)Mechanistic Reason
Counter-ion Cu(OTf)₂Cu(SbF₆)₂SbF₆⁻ dissociates fully, tightening the chiral pocket [1].
Solvent THFCH₂Cl₂THF competes with the ligand for the metal center.
Water "Dry" SolventSolvent + 4Å SievesTrace water alters metal coordination geometry [3].
Temp 25°C-78°C to 0°CEnthalpic control favors the lower energy transition state.

Module 3: The Input (Kinetics & Substrate)

Q: What is the "Background Reaction" and how do I test for it?

A: A background reaction is the conversion of starting material to product without the influence of the chiral catalyst. If the uncatalyzed rate is fast, it produces racemic product, diluting the high ee produced by your catalyst.

  • The Test: Run the reaction with Metal Salt + Solvent (No Ligand).

    • Result: If you see >5% conversion, you have a background problem.

  • The Fix: Lower the temperature. The catalyzed pathway usually has a lower activation energy (

    
    ) than the uncatalyzed background. Cooling the reaction preferentially shuts down the background reaction.
    

Standard Operating Protocol: Anhydrous Catalyst Formation

Objective: Preparation of an active Cu(II)-BOX complex for Diels-Alder or Cyclopropanation. Scope: Minimizing water and coordinating anions.

Reagents:

  • CuCl₂ (anhydrous)

  • AgSbF₆ (Silver Hexafluoroantimonate)

  • Bis(oxazoline) Ligand (e.g., (S,S)-tBu-BOX)[1][2][3][4]

  • DCM (Distilled from CaH₂ or passed through alumina columns)

Step-by-Step:

  • Glovebox/Schlenk: In a flame-dried Schlenk flask under Argon, combine CuCl₂ (1.0 equiv) and AgSbF₆ (2.0 equiv).

  • Solvation: Add anhydrous DCM. Stir for 1-2 hours in the dark (wrap flask in foil).

    • Why? You are driving the precipitation of AgCl (white solid). The driving force is the formation of insoluble AgCl, leaving the non-coordinating Cu(SbF₆)₂ in solution.

  • Filtration (Critical): Cannula filter the solution into a second flame-dried flask containing the BOX Ligand (1.1 equiv).

    • Note: Do not simply dump the ligand in. Removing the AgCl precipitate prevents "silver mirror" side reactions.

  • Complexation: Stir the green/blue solution for 2-4 hours.

  • Substrate Addition: Cool to operating temperature (e.g., -78°C) before adding the substrate.

    • Why? Adding substrate at room temp might trigger the fast, non-selective background reaction before the system cools.

References

  • Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acid catalysts for the enantioselective Diels-Alder reaction.[1][2] Journal of the American Chemical Society, 115(15), 6460–6461. Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[5] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[5][6] Link

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8), 3119–3154. Link

Sources

Technical Support Center: Cleavage Protocols for 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-TO-COOH-001 Subject: Troubleshooting Side Reactions & Cleavage Failures in Meyers Oxazolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The molecule is a classic Meyers Oxazoline , specifically the 4,4-dimethyl-2-(p-tolyl) derivative. This structure is engineered for extreme stability. The gem-dimethyl group at the 4-position creates a neopentyl-like steric environment that shields the C=N bond and the subsequent ester intermediate from nucleophilic attack.

While this stability makes it an excellent protecting group (resisting Grignards and hydrides), it creates significant challenges during removal (cleavage). The most common "side reaction" is actually a stalled reaction —stopping at the amino-ester or hydroxy-amide stage—rather than decomposition.

This guide addresses the three primary cleavage workflows: Acid Hydrolysis , N-Alkylation (Meyers Protocol) , and Reductive Cleavage .

Module 1: Direct Acid Hydrolysis (The "Brute Force" Route)

Standard Protocol: Refluxing in 3–6 M HCl or H₂SO₄.

Troubleshooting Guide
Symptom Root Cause Corrective Action
Recovery of Starting Material Steric Shielding: The 4,4-dimethyl group prevents water from attacking the C=N bond at standard temperatures (<80°C).Increase Energy: Switch to 6M H₂SO₄ and reflux (>100°C) for 12–24 hours. Ensure biphasic mixing is vigorous.
Product is an Amine Salt (Not Acid) Partial Hydrolysis: The ring opened to form the amino-ester , but the second hydrolysis step (saponification) failed due to steric bulk.Two-Stage Cleavage: Isolate the amino-ester, then treat with aggressive base (NaOH/MeOH reflux) or stronger acid to force the final hydrolysis.
Unknown Aliphatic Impurities Solvent Hydrolysis: If using THF as a co-solvent with strong acid, the THF ring can open to form 4-chlorobutanol or 1,4-butanediol.Switch Solvents: Use Dioxane or Sulfolane, which are more acid-stable than THF at high temperatures.
Pathway Analysis: The "Stalled" Intermediate

The hydrolysis proceeds in two steps. The first step (Ring Opening) is faster than the second step (Ester Hydrolysis). If you stop too early, you isolate the amino-ester salt.

AcidHydrolysis Start Oxazoline (Starting Material) Inter Open Chain Amino-Ester Salt Start->Inter H3O+ / Heat (Ring Opening) Product p-Toluic Acid (Desired) Inter->Product H3O+ / Reflux (Saponification) Side Side Product: Stalled Amino-Ester Inter->Side Incomplete Reaction

Figure 1: The acid hydrolysis pathway showing the critical "stall point" at the amino-ester stage.

Module 2: N-Alkylation / Quaternization (The "Meyers" Protocol)

Standard Protocol: Alkylation with Methyl Iodide (MeI) or Methyl Triflate (MeOTf) followed by mild basic hydrolysis.

Troubleshooting Guide
Symptom Root Cause Corrective Action
Low Yield of N-Methyl Salt Nucleophilicity: The oxazoline nitrogen is sterically hindered.[1] MeI may be too slow.Upgrade Electrophile: Switch from MeI to Methyl Triflate (MeOTf) or Methyl Tosylate. Perform in dry Nitromethane.
Formation of N-Methyl Amino Ester Premature Hydrolysis: The quaternary salt is extremely sensitive to moisture. It hydrolyzes to the ester immediately upon exposure to wet air.Controlled Hydrolysis: Do not try to isolate the dry salt if not necessary. Add the hydroxide solution directly to the reaction pot after alkylation is complete.
Dark Tarry Mixture Polymerization/Elimination: Harsh heating of the quaternary salt can cause elimination reactions or polymerization of the oxazoline ring.Lower Temperature: The hydrolysis of the quaternary salt should occur at Room Temperature or 0°C. Do not heat the salt.
Pathway Analysis: Activation Strategy

This method bypasses the steric barrier by creating a charged intermediate (oxazolinium salt) that is highly electrophilic.

MeyersCleavage Start Oxazoline Salt N-Methyl Oxazolinium Salt Start->Salt MeI or MeOTf Inter Tetrahedral Intermediate Salt->Inter NaOH (aq) Side Side Reaction: N-Methyl Amino Ester Salt->Side Partial Hydrolysis (pH < 10) Product p-Toluic Acid Inter->Product Collapse

Figure 2: The Meyers activation pathway. Note that low pH during the second step leads to the N-methyl amino ester side product.

Module 3: Reductive Cleavage (Aldehyde Generation)

Goal: Converting the oxazoline to an aldehyde (p-tolualdehyde). Standard Protocol: Reduction with LiAlH₄ or DIBAL-H, followed by hydrolysis.

FAQ: Why did I get the amine?
  • Issue: You isolated the amino-alcohol or the fully reduced amine instead of the aldehyde.

  • Mechanism: The oxazoline is reduced to the oxazolidine. If the acidic workup is too harsh or the reducing agent is too strong (LiAlH₄ in excess), the C-N bond cleaves incorrectly, or the aldehyde is further reduced to the alcohol.

  • Solution: Use DIBAL-H (1.1 equiv) at -78°C. Do not use LiAlH₄ if the aldehyde is the target. Quench carefully with Rochelle's salt to prevent over-reduction during workup.

Summary of Conditions & Outcomes

MethodReagentsPrimary Risk / Side ReactionTarget Product
Acid Hydrolysis 3-6M HCl, RefluxAmino-Ester Salt (Incomplete hydrolysis)Carboxylic Acid
Meyers Activation 1. MeOTf2. NaOHN-Methyl Amino Ester (pH too low)Carboxylic Acid
Reduction LiAlH₄Over-reduction to Amine/AlcoholAmino Alcohol
Reduction DIBAL-H (-78°C)Over-reduction to AlcoholAldehyde

References

  • Meyers, A. I., et al. (1974).[2] Oxazolines.[1][2][3][4][5][6][7][8][9][10] XI. Synthesis of functionalized aromatic and aliphatic acids.[2][3][10] Useful protecting group for carboxylic acids against Grignard and hydride reagents.[3] Journal of Organic Chemistry.[3]

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron.[4]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for hydrolysis conditions of oxazolines).
  • Levin, J. I., & Weinreb, S. M. (1982).[4] A novel ring cleavage reaction of oxazolines.[4] Tetrahedron Letters.[4]

Sources

effect of temperature on stereoselectivity with p-tolyl-dihydrooxazole

Technical Support Hub: -Tolyl-Dihydrooxazole Ligands

Current Status: Operational | Topic: Temperature Effects on Stereoselectivity

Welcome to the Chiral Catalyst Support Center

User Persona: Senior Application Scientist Subject: Troubleshooting & Optimizing Stereoselectivity with

You have reached the advanced support tier. This guide addresses the non-trivial relationship between temperature and enantiomeric excess (ee) when using

Part 1: The Thermodynamics of Selectivity (The "Why")

Before troubleshooting, it is critical to understand that stereoselectivity is not controlled by temperature alone, but by the difference in free energy (


)

The governing equation is:

  • 
     (Enthalpy):  The energy barrier difference caused by steric clash (e.g., the 
    
    
    -tolyl group blocking one face of the metal center). This term is favored by low temperatures .
  • 
     (Entropy):  The difference in disorder. If the selective transition state requires a highly ordered "tight" fit, this term penalizes selectivity. At high temperatures , this term can dominate, potentially reversing selectivity.[1]
    
Visualizing the Selectivity Landscape

Gcluster_0Temperature Influence on SelectivityT_LowLow Temp(Cryogenic)Mech_HEnthalpy Controlled(Steric Dominance)T_Low->Mech_HFavorsT_HighHigh Temp(Ambient/Reflux)Mech_SEntropy Controlled(Vibrational Freedom)T_High->Mech_SFavorsResult_GoodHigh ee%(Standard Outcome)Mech_H->Result_GoodRigid Transition StateResult_FlipErosion orInversion of ee%Mech_S->Result_FlipDynamic Disorder

Figure 1: The competition between enthalpic (steric) and entropic control as temperature shifts.

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I cooled the reaction to -78°C, but the yield plummeted and ee did not improve."

Diagnosis: Solubility Failure or Rate Arrest. Unlike the more soluble phenyl-box ligands, the


-tolyl

Solution:

  • Solvent Switch: Move from pure non-polar solvents (DCM/Toluene) to a mixture containing a coordinating co-solvent like THF or Et₂O, provided it doesn't compete with the substrate.

  • The "Goldilocks" Zone: Instead of -78°C, screen -40°C to -20°C. There is often a "ceiling temperature" where the catalyst remains soluble but the background racemic reaction is suppressed.

Issue 2: "My ee% is inconsistent between batches at the same temperature."

Diagnosis: Non-Linear Effects (NLE) via Aggregation.

Solution:

  • Check Catalyst Loading: If lowering the catalyst loading (e.g., from 10 mol% to 5 mol%) increases or stabilizes the ee, you have a reservoir of non-selective aggregates.

  • Counter-ion Effect: If using Cu(OTf)₂, switch to Cu(SbF₆)₂. Larger, non-coordinating counter-ions discourage aggregation, making the temperature-ee relationship more linear.

Issue 3: "The selectivity reversed (R to S) when I heated the reaction."

Diagnosis: Crossing the Isoinversion Temperature (


Solution:

  • Map the

    
    :  Perform the reaction at three temperatures (e.g., 0°C, 25°C, 50°C) to plot 
    
    
    vs
    
    
    . If the slope changes sign, you have identified an isoinversion point. Stay well below it.
Part 3: Data & Experimental Protocols
Table 1: Representative Temperature Effects (Henry Reaction)

Data synthesized from typical Cu(II)-Box catalyzed nitroaldol reactions.

Temperature (°C)Time (h)Yield (%)ee (%)Dominant Factor
25 (Ambient) 249287Mixed Control
0 369091Enthalpic Bias
-20 488594 Optimized Enthalpy
-78 72<10N/AKinetic Trap (Frozen)
Protocol: The "Temperature Scan" Workflow

Use this self-validating protocol to determine the optimal T for your specific substrate.

Prerequisites:

  • Ligand: (S,S)-2,2'-bis(4-(p-tolyl)-4,5-dihydrooxazole)

  • Metal Salt: Cu(OTf)₂ or Zn(OTf)₂

  • Solvent: Dry Ethanol or DCM (depending on reaction type)

Step-by-Step:

  • Catalyst Pre-formation (Critical Step):

    • Mix Ligand (1.1 eq) and Metal Salt (1.0 eq) in the solvent at Room Temperature for 1 hour.

    • Validation: Solution must be clear and colored (usually deep blue/green for Cu). If cloudy, do not proceed to cooling; add co-solvent.

  • The Split-Stream Test:

    • Divide the catalyst solution into 3 vials.

    • Equilibrate Vial A at 0°C, Vial B at -20°C, Vial C at -40°C.

  • Substrate Addition:

    • Add substrates to all vials simultaneously.

    • Checkpoint: Monitor Vial C (-40°C) for precipitation immediately upon addition.

  • Sampling:

    • Take aliquots at t=1h, 4h, and 24h.

    • Analyze by Chiral HPLC.

  • Eyring Plot Construction:

    • Plot

      
       vs 
      
      
      (Kelvin).
    • Linear Line: Standard behavior (Cooler = Better).

    • Curved/Kinked Line: Indicates change in mechanism or aggregation (Stop and re-optimize solvent).

Workflow Diagram

WorkflowStartStart OptimizationPreComplexPre-complex Ligand/Metal@ 25°C (1 hr)Start->PreComplexCheckSolIs Solution Clear?PreComplex->CheckSolSplitSplit into 3 Temp Streams(0°C, -20°C, -40°C)CheckSol->SplitYesAddSolventAdd Co-solvent(THF/Et2O)CheckSol->AddSolventNo (Precipitate)MonitorMonitor Conversion (t=4h)Split->MonitorDecisionIs Rate < 5% @ -40°C?Monitor->DecisionOptimumSelect Lowest T with>80% Conversion @ 24hDecision->OptimumNoDecision->AddSolventYes (Too Slow)AddSolvent->PreComplex

Figure 2: Decision tree for optimizing reaction temperature vs. solubility/rate.

References
  • Evans, D. A., et al. (2003).[2] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society.[2][3] (Demonstrates the classic temperature-selectivity profile for Box ligands).

  • Johnson, J. S., & Evans, D. A. (2000).[4] "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition."[4][5] Accounts of Chemical Research. (Foundational review on Box-Cu(II) geometry and Jahn-Teller distortion).

  • Desimoni, G., et al. (2006). "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis." Chemical Reviews. (Discusses the Pybox variants and substituent effects like p-tolyl).

  • Busacco, C. A., et al. (2011). "The Effect of Temperature on Enantioselectivity." Tetrahedron. (General thermodynamic principles of isoinversion in catalysis).

Technical Support Center: Stereochemical Integrity During Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #EPI-CLV-001 Topic: Preventing Epimerization During Chiral Auxiliary Removal Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Core Problem: You have successfully installed a chiral auxiliary (Evans, Myers, etc.) and established a high diastereomeric ratio (dr). However, during the cleavage step to remove the auxiliary, the basic conditions required to attack the carbonyl also threaten the acidic


-proton. If the rate of deprotonation (

) competes with the rate of nucleophilic attack (

), you lose stereochemical integrity.

Diagnostic Decision Tree: Before proceeding, identify your specific failure mode using the table below:

SymptomProbable CauseRecommended Module
Racemization (50:50 er) Complete enolization; conditions too basic or temperature too high.Module 2 (Mg/Ti)
Partial Epimerization (e.g., 98:2

80:20)
Competitive deprotonation; wrong nucleophile choice.Module 1 (Peroxide)
Wrong Product (Ring Opening) Nucleophilic attack at the endocyclic carbamate carbonyl.Module 1 (Regioselectivity)
Reaction Stalled Steric hindrance blocking the nucleophile.Module 3 (Reductive)

Module 1: Hydrolytic Cleavage (Evans Oxazolidinones)

The Standard: Lithium Hydroxide / Hydrogen Peroxide (LiOH/H


O

)[1]
Mechanistic Insight (The "Why")

Users often ask: "Why do I need hydrogen peroxide? Can't I just use LiOH?"

  • The Alpha Effect: The hydroperoxide anion (

    
    ) is significantly more nucleophilic than hydroxide (
    
    
    
    ) due to the repulsion of lone pairs on adjacent oxygen atoms (the alpha effect).
  • pKa Differential: The pKa of H

    
    O
    
    
    
    is ~11.6, while H
    
    
    O is ~15.7. In a buffered equilibrium,
    
    
    is less basic than
    
    
    , yet more nucleophilic. This maximizes
    
    
    (cleavage) while minimizing
    
    
    (epimerization).
  • Regioselectivity:

    
     alone is small and hard; it often attacks the endocyclic carbonyl (carbamate), destroying your auxiliary. 
    
    
    
    prefers the exocyclic imide carbonyl.
Troubleshooting Protocol

Scenario: Partial epimerization observed during standard hydrolysis.

Corrective Workflow:

  • Temperature Control: Lower the reaction temperature to 0°C or -5°C. Enolization has a higher activation energy than nucleophilic attack; cooling favors the kinetic product (cleavage).

  • Reagent Quality: Ensure your H

    
    O
    
    
    
    is fresh (30% w/w). Old peroxide decomposes to water, effectively raising the pH and removing the alpha-nucleophile.
  • Quench Protocol:

    • Danger: The reaction produces a peracid intermediate.[1]

    • Action: You must quench with aqueous Sodium Sulfite (

      
      ) or Sodium Thiosulfate.
      
    • Validation: Test with starch-iodide paper (Blue = active peroxide).

DOT Diagram: The Competition

G cluster_0 Path A: Desired (Kinetic) cluster_1 Path B: Undesired (Thermodynamic) Start N-Acyl Oxazolidinone HOO HOO- Attack (Alpha Effect) Start->HOO OH OH- Attack (Base) Start->OH Tetra Tetrahedral Intermediate HOO->Tetra Prod Chiral Acid + Auxiliary Tetra->Prod Enolate Enolate Formation OH->Enolate Racemic Epimerized Product Enolate->Racemic

Caption: Competition between nucleophilic attack (green) and deprotonation (red). The use of peroxide shifts preference to Path A.

Module 2: Transesterification (The "Safe Haven")

When to use: If your substrate is extremely base-sensitive (e.g.,


-halo, 

-amino), or if LiOH hydrolysis fails.
Option A: Titanium(IV) Ethoxide [Ti(OEt) ]

This is a mild Lewis acid-mediated process. It avoids "naked" anions entirely.

  • Protocol: Reflux the auxiliary in ethanol with 1-2 equivalents of Ti(OEt)

    
    .
    
  • Mechanism: The Titanium coordinates the imide carbonyls, activating them for attack by ethanol. The bulky nature of the titanate complex sterically protects the

    
    -proton.
    
  • Pros: Virtually zero epimerization.[2]

  • Cons: Product is an ethyl ester, not an acid.

Option B: Magnesium Methoxide [Mg(OMe) ]

The Gold Standard for Labile Substrates.

  • Protocol: Treat the auxiliary with Mg(OMe)

    
     in dry methanol.
    
  • Why it works: Magnesium acts as a chelate. It binds the two carbonyl oxygens of the oxazolidinone (1,3-dicarbonyl binding mode). This "locks" the conformation and activates the exocyclic carbonyl for attack by methanol.

  • Self-Validating Check: If the reaction turns clear, the Mg is coordinating. If a precipitate forms early, moisture may have hydrolyzed the reagent.

Module 3: Reductive Cleavage (LiBH )

Scenario: You need the alcohol, not the acid.

The Trap: Borane-amine complexes can form during the reaction. Upon workup, if the pH spikes or the quench is exothermic, the local heating can cause epimerization.

Protocol for Integrity:

  • Solvent System: Use THF containing 1 equivalent of water (or EtOH). This seems counter-intuitive for a hydride reduction, but it solubilizes the LiBH

    
     and modifies its reactivity to be more selective.
    
  • Stoichiometry: Use exactly 1.1 - 1.5 equivalents. Excess hydride increases the risk of over-reduction or side reactions.

  • The "Myers" Modification: For pseudoephedrine amides, use Lithium Amidotrihydroborate (LAB) reagents if LiBH

    
     causes issues.
    

Module 4: Myers Auxiliary Specifics

The Mechanism: Unlike Evans (direct attack), Myers cleavage often proceeds via an O-acylation


 N-acyl transfer  mechanism.

Critical Troubleshooting:

  • Issue: Epimerization during acid hydrolysis (H

    
    SO
    
    
    
    /Dioxane).
  • Fix: Switch to basic methanolysis (NaOH/MeOH). While basic, the Myers auxiliary is surprisingly robust because the alkoxide attacks the auxiliary hydroxyl first (intramolecular delivery), not the carbonyl directly.

  • Caution: Do not use strong bases like

    
    -BuOK; stick to NaOH or LiOH.
    

Comparison of Cleavage Reagents

ReagentProductRisk of EpimerizationBest For...
LiOH / H

O

AcidModerateStandard substrates (Evans).
LiOH (no H

O

)
AcidHigh Avoid. Causes endocyclic cleavage.
Mg(OMe)

Methyl EsterVery Low Base-sensitive

-centers.
Ti(OEt)

Ethyl EsterVery Low Extremely sensitive substrates.
LiBH

/ H

O
AlcoholLowDirect conversion to alcohol.

References & Validation

In-Text Citations:

  • Evans Hydrolysis: The definitive study on the mechanism and the necessity of peroxide is detailed in Evans, D. A. et al. [1].

  • Magnesium Methoxide: The chelation-controlled cleavage which prevents epimerization is described in Evans, D. A. et al. [2].

  • Myers Auxiliary: The specific O-to-N transfer mechanism and cleavage protocols are found in Myers, A. G. et al.[2] [3].

  • Titanium Transesterification: For Lewis-acid mediated cleavage, refer to Seebach, D. et al. [4].

Reference List:

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

  • Evans, D. A., et al. (1990).[2] Asymmetric synthesis of anti-beta-hydroxy-alpha-amino acids. Journal of the American Chemical Society, 112(10), 4011-4030.[2]

  • Myers, A. G., et al. (1997).[2] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[3][4] Journal of the American Chemical Society, 119(28), 6496-6511.

  • Seebach, D., et al. (1982). Titanate-mediated transesterifications. Synthesis, 1982(02), 138-141.

Sources

Technical Support Center: Synthesis of 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-TOL-44 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Profiling & Process Optimization

Rapid Diagnostics: Triage Your Reaction

Before proceeding to deep-dive protocols, use this diagnostic matrix to identify the specific failure mode of your synthesis.

SymptomProbable CauseKey IndicatorImmediate Action
Low Yield (<40%) Incomplete CyclizationIR: Strong peak at ~1640 cm⁻¹ (Amide C=O).Reflux longer with N₂ purge to remove NH₃.
Product Solidifies/Gels Cationic PolymerizationNMR: Broad peaks; Loss of vinyl/aromatic resolution.Check solvent for alkyl halides; Ensure glassware is base-washed.
"Rotten Egg" / Sharp Odor Thermal DegradationColor: Dark brown/Black tar.Reduce reaction temp <140°C; Check inert gas quality.
Starting Material Persists Catalyst DeactivationTLC: Distinct spot for p-tolunitrile (

in Hex/EtOAc).
Add 5 mol% fresh ZnCl₂; Verify anhydrous conditions.

Technical Deep Dive: The Witte-Seeliger Route

The most robust synthesis for 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole involves the Witte-Seeliger reaction , condensing p-tolunitrile with 2-amino-2-methyl-1-propanol (AMP) using a Lewis Acid catalyst (ZnCl₂).

The Mechanism & Failure Points

Understanding the mechanism is critical to controlling byproducts. The reaction relies on the activation of the nitrile by Zinc, followed by nucleophilic attack by the amino alcohol.

WitteSeeliger Fig 1. Reaction Pathway & Impurity Divergence. Red dashed lines indicate failure modes. Start p-Tolunitrile + AMP Complex Zn-Nitrile Complex Start->Complex ZnCl2 (Cat) Intermediate Amidinate Intermediate Complex->Intermediate 130°C Amide BYPRODUCT: Open-Chain Amide Intermediate->Amide + H2O (Hydrolysis) Product TARGET: Oxazoline Intermediate->Product - NH3 (Gas) Cyclization Amide->Product dehydration (difficult) Polymer BYPRODUCT: Poly(oxazoline) Product->Polymer Acid/Initiator (CROP)

Critical Impurity: The "Open" Amide
  • Identity: N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzamide.

  • Origin: This forms if the intermediate amidine hydrolyzes due to wet reagents, or if the ammonia evolution is not efficient, shifting the equilibrium back.

  • Detection:

    • IR: Look for the Amide I band at 1640–1650 cm⁻¹ . The target oxazoline has a characteristic C=N stretch at 1660–1670 cm⁻¹ , but the amide N-H stretch (~3300 cm⁻¹) is the "smoking gun."

    • 1H NMR: The oxazoline ring methylene protons (

      
      -O) appear as a sharp singlet at ~4.1 ppm . In the amide impurity, these protons shift upfield and may split if H-bonding is strong.
      
Critical Impurity: Poly(2-oxazoline)
  • Origin: Oxazolines are monomers for Cationic Ring-Opening Polymerization (CROP). If you use an acidic workup or if the reaction vessel contains traces of alkyl halides (initiators), the product will polymerize into a viscous oil or gel.

  • Prevention: NEVER use chlorinated solvents (DCM, CHCl₃) with Lewis Acids at high temperatures for this synthesis. Maintain a strictly basic or neutral environment during workup.

Optimized Protocol (Self-Validating)

This protocol is designed to minimize the "Open Amide" byproduct by maximizing ammonia removal.

Reagents:

  • p-Tolunitrile (1.0 equiv)

  • 2-Amino-2-methyl-1-propanol (1.2 equiv) – Excess drives kinetics.

  • ZnCl₂ (anhydrous, 0.05 equiv) – Catalyst.

  • Chlorobenzene (Solvent) – High boiling point (131°C) matches reaction temp.

Step-by-Step:

  • Dehydration Phase (Critical):

    • Dissolve ZnCl₂ and AMP in Chlorobenzene.

    • Heat to reflux before adding nitrile. If the solution is cloudy, water is present. Distill off a small fraction until clear.

  • Reaction:

    • Add p-Tolunitrile.

    • Reflux at 135°C.

    • Validation Step: Monitor the exhaust gas with damp pH paper. It must turn blue (NH₃ evolution). The reaction is complete only when NH₃ evolution ceases (typically 24-48h).

  • Workup (The "Amide Cut"):

    • Cool to room temperature.[1]

    • Wash with 10% aq. NaHCO₃ .[2]

    • Why? The oxazoline is basic. The amide is neutral. However, to remove the catalyst (Zn), a basic wash precipitates Zn(OH)₂.

    • Extraction Logic:

      • Extract organic layer with 1M HCl (Cold). The Oxazoline goes into the water layer (protonated). The Amide and unreacted Nitrile stay in the Organic layer.

      • Separate layers.

      • Basify the aqueous layer (pH > 10) with NaOH. The Oxazoline precipitates/oils out.

      • Extract back into Ether/EtOAc.

  • Purification:

    • Distillation is preferred over column chromatography to avoid silica-induced hydrolysis.

Troubleshooting FAQs

Q: I see a peak at 2220 cm⁻¹ in my final product. What is it? A: This is unreacted p-tolunitrile. It indicates the reaction stopped prematurely.

  • Fix: Check if your ZnCl₂ was "wet" (hydrated). Hydrated zinc salts are poor catalysts for this specific anhydrous cycle. Fuse your ZnCl₂ under vacuum before use.

Q: My product turned yellow/orange upon distillation. A: This indicates oxidation of the p-tolyl methyl group or formation of oligomers.

  • Fix: Distill under high vacuum (<5 mmHg) to lower the thermal load. Ensure the distillation flask contains a stir bar to prevent hot spots.

Q: Can I use p-Toluoyl Chloride instead of the Nitrile? A: Yes, but it changes the impurity profile.

  • Risk:[3] The acid chloride route generates HCl. If not neutralized immediately, the HCl will ring-open the oxazoline back to the amine salt (reversal of synthesis).

  • Byproduct: You will see significant N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzamide if the cyclization step (usually with Thionyl Chloride) is incomplete.

Logic Flow: Purification Decision Tree

Use this flow to decide how to clean up a "dirty" crude mixture.

Purification Fig 2. Purification Decision Matrix Start Crude Mixture Check TLC Analysis (Hex/EtOAc 3:1) Start->Check Clean One Spot (Rf ~0.4) Check->Clean Pure Dirty Multiple Spots Check->Dirty Impure Distill Vacuum Distillation Clean->Distill Isolate AcidBase Acid/Base Extraction (See Protocol) Dirty->AcidBase Remove Amide/Nitrile AcidBase->Distill Final Polish

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[1] Justus Liebigs Annalen der Chemie, 1974(6), 996-1009.

  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173-1180.

  • Garg, P., Chaudhary, S., & Milton, M. D. (2014).[1] Copper-Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols.[1] The Journal of Organic Chemistry, 79(18), 8668–8677.

  • PubChem. (n.d.). 4-Hydroxybenzamide (Analogous Impurity Data). National Library of Medicine.

Sources

Technical Support Center: Precision Control in Oxazoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide addresses the critical dichotomy between kinetic and thermodynamic control in the functionalization of oxazoline derivatives. Whether you are utilizing Meyers' oxazolines for asymmetric alkylation or performing nucleophilic additions to the heterocycle itself, the competition between reaction rates (kinetics) and product stability (thermodynamics) dictates your stereochemical outcome and yield.

Module 1: -Functionalization (The Aza-Enolate)

Context: You are using a chiral oxazoline (e.g., Meyers' auxiliary) to alkylate the


-position stereoselectively.
The Conflict:  Kinetic control favors the formation of a specific enolate geometry (usually Z-enolate via chelation), leading to high diastereoselectivity. Thermodynamic equilibration scrambles this geometry, resulting in racemization or poor selectivity.
Core Protocol: Kinetic Enolization (The "Locked" Chelate)

To achieve >95% diastereomeric excess (de), you must operate under strict kinetic control to form and maintain the lithio-aza-enolate chelate.

Step-by-Step Methodology:

  • Solvent Prep: Use anhydrous THF (Tetrahydrofuran). Why? THF coordinates to Lithium, breaking up aggregates but supporting the monomeric chelate required for reaction.

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiHMDS .

    • Causality: These bulky, non-nucleophilic bases have pKa values (>30) far exceeding the oxazoline

      
      -proton (~19-20), ensuring rapid, irreversible deprotonation.
      
  • Cryogenic Cooling: Cool the system to -78°C (acetone/dry ice).

    • Critical Check: Do not add the base until the temperature is stable.

  • Deprotonation: Add the base dropwise. Stir for 30-45 mins at -78°C.

    • Mechanism:[1][2][3][4][5] This forms the Kinetic (Z)-Aza-Enolate , locked in a rigid 5-membered ring chelate with the oxazoline nitrogen and oxygen.

  • Electrophile Addition: Add the alkyl halide (pre-cooled) slowly.

    • Thermodynamic Trap: If you allow the reaction to warm to 0°C before alkylation is complete, the enolate may equilibrate to the thermodynamically more stable (but less selective) E-isomer or protonate via solvent impurities.

Troubleshooting Guide: -Alkylation

Q: I am observing low diastereoselectivity (low de). What went wrong?

  • Diagnosis 1: Temperature Spike. Did the internal temperature rise above -60°C during base addition?

    • Fix: Use an internal thermometer. The Z-enolate can isomerize to the E-enolate at higher temperatures, losing the facial bias provided by the chiral auxiliary.

  • Diagnosis 2: Aggregate Formation.

    • Fix: Add HMPA (hexamethylphosphoramide) or DMPU as a co-solvent. These additives break down lithium aggregates, increasing the reactivity of the kinetic enolate.

Q: I see N-alkylation products instead of C-alkylation.

  • Cause: The aza-enolate is an ambident nucleophile. "Hard" electrophiles attack the "hard" Nitrogen; "Soft" electrophiles attack the "soft" Carbon.

  • Fix: Ensure you are using soft electrophiles (Alkyl Iodides/Bromides). Avoid sulfonates (OTs/OMs) or sulfates if possible, as they can sometimes favor N-alkylation depending on the counterion.

  • Fix: Switch solvent to Ether/Hexane mixtures if solubility permits. Highly polar solvents can separate the ion pair, exposing the Nitrogen anion.

Visualization: Enolate Geometry & Selectivity

The following diagram illustrates the decision pathway between Kinetic and Thermodynamic control during enolization.

OxazolineEnolization cluster_legend Mechanism Key Start Oxazoline Substrate Base Add LDA / -78°C Start->Base KineticPath Kinetic Control (Fast, Irreversible) Base->KineticPath Low Temp (-78°C) ThermoPath Thermodynamic Control (Slow, Reversible/Warm) Base->ThermoPath High Temp (>0°C) or Weak Base Z_Enolate (Z)-Aza-Enolate (Li-Chelated) KineticPath->Z_Enolate E_Enolate (E)-Aza-Enolate (Open/Equilibrated) ThermoPath->E_Enolate Z_Enolate->E_Enolate Warming / Time Product_A Product A (High Diastereoselectivity) Z_Enolate->Product_A Electrophile (RX) Product_Mix Racemic Mixture / Low de E_Enolate->Product_Mix Electrophile (RX) key1 Green = Desired Path key2 Red = Loss of Control

Caption: Pathway divergence for oxazoline enolization. Kinetic control maintains the chelated (Z)-enolate necessary for asymmetric induction.

Module 2: Nucleophilic Additions to the Ring (C2 Attack)

Context: You are adding an organometallic reagent (RLi, RMgX) directly to the C=N bond of the oxazoline to synthesize aldehydes or amino alcohols. The Conflict: The addition of the nucleophile is often reversible. Under thermodynamic control (long reaction times or higher temperatures), the initial adduct may revert to starting material or undergo ring-opening polymerization.

Troubleshooting Guide: Addition Reactions

Q: My yield is low, and I recovered starting material despite consuming the nucleophile.

  • Issue: Reversibility. The addition of RLi to the C=N bond forms a tetrahedral intermediate. If this intermediate is not stable, it can collapse back to the starting oxazoline, especially if the "R" group is bulky or stable as an anion.

  • Solution: Trap the intermediate. Do not allow the reaction to sit. Quench at low temperature with an electrophile (usually a proton source like MeOH or dilute acid) immediately after the addition is complete.

Q: I am getting a polymer or "gunk" instead of my product.

  • Issue: Cationic Ring-Opening Polymerization (CROP).

  • Mechanism: If any electrophile (like an alkyl halide or trace acid) is present before the nucleophile fully reacts, the oxazoline nitrogen can attack it, forming an oxazolinium ion. This ion is highly susceptible to attack by another oxazoline molecule, initiating a chain reaction.

  • Thermodynamic Driver: The relief of ring strain drives the polymerization thermodynamically.

  • Prevention: Ensure the reaction environment is strictly basic/nucleophilic during the addition step. Purify starting materials to remove trace alkylating agents or acids.

Comparative Data: Organometallic Reagents
Reagent TypeKinetic ReactivityReversibility RiskRecommended TempNotes
Organolithium (RLi) HighModerate-78°CBest for 1,2-addition. Forms tight chelates.
Grignard (RMgX) ModerateLow0°C to RTRequires activation (often Lewis Acid) for hindered oxazolines.
Cuprates (R2CuLi) LowLow-40°CSofter nucleophile; rarely used for direct C=N addition.

Module 3: References & Authority[4][7]

References
  • Meyers, A. I., et al. "Chiral Oxazolines in Asymmetric Synthesis. General Procedures." Journal of the American Chemical Society.
  • Gant, T. G., & Meyers, A. I. (1994). "The Chemistry of 2-Oxazolines." Tetrahedron, 50(8), 2297-2360.

  • Hoogenboom, R. (2009). "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition, 48(43), 7978-7994. (Reference for thermodynamic polymerization risks).

  • Evans, D. A. "Evans pKa Table." (Authoritative source for pKa values of carbonyls and bases).

Disclaimer

This guide is intended for qualified laboratory personnel. Standard safety protocols for handling pyrophoric reagents (n-BuLi, t-BuLi) and cryogenic liquids must be strictly followed.

Sources

monitoring reaction progress with 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole Ticket ID: OX-MEYERS-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Meyers" Interface

Welcome to the technical support hub for 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole . You are likely employing this compound as a Directed Metalation Group (DMG) for the asymmetric synthesis of biphenyls, benzoic acid derivatives, or as a robust protecting group for carboxylic acids.

This guide treats your chemical reaction as a "system" that requires specific monitoring parameters. The 4,4-dimethyl substitution is not cosmetic; it is a functional firewall that blocks


-deprotonation, forcing reactivity to the aromatic ring (ortho-lithiation).

Module 1: System Diagnostics (Baseline Characterization)

Before initiating complex lithiation or hydrolysis protocols, verify the integrity of your starting material. Impurities (specifically oxazoline ring-opened amides) will quench your lithiation reagents immediately.

Table 1: Analytical Signatures

Sensor TypeDiagnostic SignalInterpretation
¹H NMR

1.35–1.40 (s, 6H)
Gem-dimethyl group. Sharp singlet. Splitting indicates ring opening.
¹H NMR

4.05–4.15 (s, 2H)
C5-Methylene. Diagnostic for closed ring. Shift to ~3.5 ppm implies hydrolysis to amino-alcohol.
¹H NMR

2.40 (s, 3H)
p-Tolyl Methyl. Reference peak.
IR 1640–1660 cm⁻¹C=N Stretch. Strong, sharp. Disappearance = Hydrolysis/Reaction.
TLC UV Active (254 nm)R_f ~ 0.4–0.6 (20% EtOAc/Hex). Stains: Iodine (Transient), PMA (Permanent).
Diagnostic Decision Tree

Use the following logic flow to determine the purity of your starting material before committing expensive organolithium reagents.

OxazolineCheck Start START: Purity Check IR_Check Step 1: IR Spectrum Is peak at 1650 cm⁻¹ present? Start->IR_Check NMR_Check Step 2: ¹H NMR (CDCl₃) Is 1.3 ppm signal a Singlet? IR_Check->NMR_Check Yes (Sharp) Amide_Warn ERROR: Ring Open (Amide) Recyclize with SOCl₂ IR_Check->Amide_Warn No (Broad 1650-3300) Water_Warn ERROR: Wet Sample Dry (Azeotrope Toluene) NMR_Check->Water_Warn No (Broad/Split) Ready SYSTEM READY Proceed to Lithiation NMR_Check->Ready Yes

Figure 1: Pre-reaction diagnostic workflow to ensure substrate integrity.

Module 2: Operations Guide (Ortho-Lithiation)

This is the primary function of this molecule. The nitrogen atom coordinates lithium, directing the base to the ortho position.

The "Meyers" Protocol:

  • Solvent: THF (Anhydrous, freshly distilled/dried).

  • Reagent: n-BuLi or s-BuLi (1.1 equiv).

  • Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking Li-aggregates.[1]

  • Temp: -78 °C.

Troubleshooting the Lithiation Step

Issue #1: "I added the electrophile, but recovered starting material."

  • Root Cause: The lithiation failed (metallation did not occur), or the lithio-species died before the electrophile arrived.

  • The "D₂O Quench" Validation: Never guess. Before adding your valuable electrophile, take a 0.1 mL aliquot of your reaction mixture and quench it into a vial containing 0.5 mL wet ether/D₂O.

    • Run NMR: Look for the disappearance of the ortho-proton signal and the collapse of the aromatic splitting pattern.

    • Success: >90% Deuterium incorporation.

    • Failure: <10% D-incorporation. Your solvent is wet, or your BuLi is dead.

Issue #2: "I see a mixture of products (Benzylic vs. Ortho)."

  • Root Cause: Thermodynamic equilibration.

  • Explanation: The ortho-lithio species is the kinetic product (fastest to form due to N-Li coordination). The benzylic-lithio species (on the p-tolyl methyl) is often the thermodynamic product (more stable).

  • Fix: Keep the temperature strictly at -78 °C. Do not allow the reaction to warm up before adding the electrophile. Shorten the lithiation time (30-60 mins max).

Visual Workflow: The Lithiation Pathway

LithiationFlow Substrate Oxazoline Substrate Complex Coordination Complex (CIPE) Substrate->Complex + BuLi/TMEDA OrthoLi Ortho-Lithio Species (-78°C) Complex->OrthoLi Kinetic Control BenzylicLi Benzylic-Lithio (Side Product) OrthoLi->BenzylicLi Warming (> -40°C) Product Ortho-Substituted Product OrthoLi->Product + Electrophile BenzylicLi->Product Wrong Isomer

Figure 2: Kinetic vs. Thermodynamic pathways in Meyers Oxazoline lithiation.

Module 3: Termination (Hydrolysis & Cleavage)

Once the oxazoline has served its purpose as a directing group, it must often be removed to reveal the carboxylic acid or aldehyde.

The Challenge: The 4,4-dimethyl group creates significant steric bulk, making the oxazoline highly resistant to hydrolysis. Standard basic hydrolysis often fails.

Protocol A: Acidic Hydrolysis (Standard)

  • Reagents: 3M - 6M HCl (aq) / Ethanol.

  • Conditions: Reflux (100 °C+) for 12–24 hours.

  • Monitoring:

    • IR: Watch for the shift from 1650 cm⁻¹ (C=N) to 1710+ cm⁻¹ (C=O) .

    • TLC:[2][3][4][5] The acid product will streak on silica unless treated with a drop of acetic acid in the eluent.

Protocol B: Methylation-Hydrolysis (Mild) If your substrate is acid-sensitive:

  • Methylate: Treat with MeI (Methyl Iodide) to form the N-methyl oxazolinium salt.

  • Hydrolyze: This salt hydrolyzes rapidly under mild basic conditions (NaOH) to the ester/acid.

Frequently Asked Questions (FAQ)

Q: Can I use this oxazoline for Suzuki couplings? A: Yes. The oxazoline ring is stable to Pd(0) conditions. However, it is a Lewis base.[1] It may compete for ligation with your palladium catalyst. Use a stronger ligand (like S-Phos or X-Phos) on the metal to prevent the oxazoline from poisoning the catalyst.

Q: My product is an oil and hard to purify. How do I crystallize it? A: Oxazolines are basic.

  • Trick: Form the hydrochloride salt by bubbling HCl gas into an ether solution of your crude product. The salt often precipitates as a white solid. Filter, wash, and neutralize with NaHCO₃ to recover the pure oxazoline.

Q: Why 4,4-dimethyl? Can I use the unsubstituted oxazoline? A: Do not substitute. Without the 4,4-dimethyl groups, the protons at the 4-position are acidic. BuLi will deprotonate the ring itself (


-deprotonation) leading to ring opening and destruction of the auxiliary. The methyls are a mandatory steric block.

References

  • Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition in English, 15(5), 270–281.

  • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present). Tetrahedron, 50(8), 2297–2360.

  • Reitz, D. B., & Massey, S. M. (1990).[6] Directed Regioselective Metalation of 2-Substituted Oxazolines. Journal of Organic Chemistry, 55(4), 1375–1379.

Sources

Validation & Comparative

Validation of Stereochemistry by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between enantiomers is not merely structural—it is toxicological.[1] Following the 1992 FDA policy statement on stereoisomeric drugs, the determination of absolute configuration (AC) has become a critical milestone in the Investigational New Drug (IND) application process.

While Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard" for unambiguous stereochemical assignment, the landscape of validation has evolved. This guide provides a rigorous technical comparison of SCXRD against modern alternatives like Vibrational Circular Dichroism (VCD) and NMR derivatization. It focuses on the causality of experimental choices , particularly when dealing with "light atom" structures (C, H, N, O) common in small molecule therapeutics.

The Gold Standard: X-ray Crystallography[2]

The Mechanism: Anomalous Scattering

Standard diffraction assumes that X-ray scattering is independent of the scattering angle's sign (Friedel's Law:


). However, near an absorption edge of an atom, the scattering factor 

becomes complex:


Where


 represents the anomalous scattering  (or resonant scattering) component. This imaginary term breaks the symmetry of Friedel pairs, causing measurable intensity differences (

) known as Bijvoet differences . These minute differences allow us to distinguish between an enantiomer and its mirror image.
Validation Metrics: Flack vs. Hooft

The reliability of AC determination is quantified by specific parameters refined during the least-squares process.

MetricSymbolMethodologyInterpretation
Flack Parameter

Linear least-squares refinement of the inverted structure fraction.

: Correct structure.

: Inverted structure.

: Racemic twin.Critical: Standard uncertainty (

) must be low (

for high confidence).
Hooft Parameter

Bayesian statistical analysis of Bijvoet differences.

: Correct structure.More robust for light-atom structures where the anomalous signal is weak.
Diagram: The Logic of Absolute Structure Assignment

The following decision tree illustrates the rigorous logic required to validate stereochemistry, moving beyond simple R-factors.

AbsoluteConfigurationLogic Start Structure Solved (Non-centrosymmetric) CheckAtom Heavy Atom Present? (> Si) Start->CheckAtom MoSource Use Mo Source (Standard) CheckAtom->MoSource Yes CuSource Use Cu Source (Maximize f'') CheckAtom->CuSource No (Light Atoms) Refine Refine Structure Calculate Flack (x) MoSource->Refine CuSource->Refine CheckError Check Standard Uncertainty (u) Refine->CheckError Confident u < 0.04 x ~ 0 (Confident Assignment) CheckError->Confident Low Error Ambiguous 0.04 < u < 0.10 (Weak Assignment) CheckError->Ambiguous Medium Error Fail u > 0.10 (Inconclusive) CheckError->Fail High Error HooftPath Apply Hooft (y) Bayesian Analysis Ambiguous->HooftPath Refine Strategy Fail->HooftPath HooftPath->Confident y ~ 0, Probability = 1.0

Caption: Decision logic for assigning absolute configuration. Note the critical pivot to Copper (Cu) radiation for light-atom structures to maximize anomalous signal.

Comparative Analysis: X-ray vs. Alternatives

While X-ray is definitive, sample limitations often necessitate alternatives.[2] The table below objectively compares SCXRD with Vibrational Circular Dichroism (VCD) and NMR (Mosher's Method).

Performance Comparison Matrix
FeatureX-ray Crystallography (SCXRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Requirement Single Crystal (approx.[2] 0.1 mm)Solution (approx. 5-10 mg)Reactive functional group (

)
Destructive? No (Crystal recoverable)NoYes (Derivatization required)
Scope Universal (if crystalline)Universal (chiral molecules)Limited (Secondary alcohols/amines)
Turnaround High variability (Days to Months for crystal growth)Fast (Hours for data, Days for DFT calc)Medium (Synthesis + NMR time)
Confidence Level Absolute (Direct Observation) High (Probabilistic match to DFT) Medium-High (Relative inference)
Key Limitation "The Crystallization Bottleneck"Requires accurate DFT conformational searchSubject to kinetic resolution/conformational ambiguity
Technical Insight: Why VCD is the Rising Competitor

For non-crystalline oils—common in early-stage drug discovery—VCD has emerged as the primary alternative. Unlike electronic CD (which is often ambiguous), VCD measures the differential absorption of circularly polarized IR light by vibrational transitions.[3]

  • Workflow: Measure experimental VCD spectrum

    
     Calculate theoretical VCD (DFT) 
    
    
    
    Statistical comparison (Simlarity Score).
  • Advantage: It validates the bulk sample, whereas X-ray validates a single crystal (which could theoretically be a minor enantiomer in a non-racemic mixture).[4][5]

Experimental Protocol: The "Light Atom" Challenge

Scenario: You have a chiral API intermediate containing only C, H, N, and O. You cannot introduce a heavy atom (like Br) without altering the compound. Objective: Determine Absolute Configuration with


.
Step-by-Step Workflow
Phase 1: Crystal Selection & Mounting
  • Select a "Blocky" Crystal: Avoid needles or plates if possible to minimize absorption correction errors, which can mimic anomalous signals.

  • Cryoprotection: Mount at 100 K. Thermal motion reduces high-angle intensity, which is critical for resolving the small anomalous differences in light atoms.

Phase 2: Data Collection Strategy (The Causality)
  • Source Selection: MUST use Copper (

    
    ) radiation  (
    
    
    
    ).
    • Reasoning: The anomalous scattering component (

      
      ) for Oxygen is negligible with Molybdenum radiation (
      
      
      
      ) but rises to
      
      
      with Copper. This 5x increase is the difference between success and failure.
  • Redundancy is King: Aim for high multiplicity (Redundancy > 10).

    • Reasoning: The Bijvoet difference is often

      
       of the total intensity. To distinguish this signal from noise, you need high statistical precision (
      
      
      
      ).
  • Friedel Coverage: Ensure

    
     coverage of Friedel pairs. Do not merge Friedel pairs during data reduction.
    
Phase 3: Refinement & Validation
  • Structure Solution: Solve using intrinsic phasing or direct methods (SHELXT).

  • Refinement: Refine against

    
     (SHELXL).
    
  • Parameter Check:

    • Check Flack

      
       .[6][7][8][9][10] If 
      
      
      
      , the data is too noisy.
    • Check Hooft

      
       .[9][10] Use the Bayesian approach (PLATON or OLEX2) if the Flack parameter standard deviation is marginal (
      
      
      
      ).
  • Self-Validation:

    • Verify that the R-factor for the inverted structure is statistically significantly higher (Hamilton test).

    • Ensure no correlation exists between the Flack parameter and positional parameters.

Diagram: Light-Atom Workflow

LightAtomWorkflow Sample Chiral Sample (C, H, N, O only) Mount Mount @ 100K Minimize Thermal Motion Sample->Mount Collect Data Collection Cu Source + High Redundancy Mount->Collect Crucial Step Process Data Reduction Keep Friedel Pairs Separate Collect->Process Refine Refinement (SHELXL) Process->Refine Validate Validation Flack (x) & Hooft (y) Refine->Validate

Caption: Optimized workflow for light-atom absolute configuration. The use of Cu radiation and low temperature is non-negotiable for reliable results.

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[11][12][13] Food and Drug Administration.[1][11][12][13][14]

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography.

  • Parsons, S., & Flack, H. D. (2004). "Use of the quotient difference to determine absolute configuration." Acta Crystallographica Section A.

Sources

determining enantiomeric excess of products from p-tolyl-dihydrooxazole reactions

Comparative Guide: Determination of Enantiomeric Excess ( ) for p-Tolyl-Dihydrooxazole Reaction Products

Executive Summary

In asymmetric catalysis utilizing


-tolyl-dihydrooxazole

This guide compares the three primary analytical methodologies for determining

Chiral HPLCChiral GCNMR Spectroscopy

The Bottom Line:

  • Use Chiral HPLC (CSP) for the highest precision (>99%

    
     resolution) and broad applicability to non-volatile esters/amides.
    
  • Use Chiral GC strictly for volatile, thermally stable products like simple cyclopropanes.

  • Use NMR (Mosher's Method) for rapid screening of crude alcohol intermediates or when chiral columns are unavailable.

Technical Context: The Analyte

To select the correct method, one must understand the product, not just the ligand.

  • Cyclopropane Esters: (From Cu-catalyzed diazoacetate insertion).

  • Chiral Alcohols: (From hydrosilylation of ketones).

  • Aldol/Mannich Adducts: (From Lewis acid catalysis).

The steric bulk of the

Comparative Analysis of Methods

Method A: Chiral HPLC (The Gold Standard)

Best For: Complex esters, amides, and UV-active compounds.

Chiral HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard for oxazoline-catalyzed products.

  • Mechanism: The analyte forms transient diastereomeric complexes with the chiral selector (e.g., cellulose carbamates) coated on silica.

  • Preferred Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] This column shows exceptional selectivity for the aromatic and carbonyl groups typical in

    
    -tolyl-oxazoline reaction products.
    
  • Detection: UV-Vis (typically 210 nm or 254 nm).

Method B: Chiral GC (The Volatile Alternative)

Best For: Simple cyclopropanes and non-polar volatiles.

  • Mechanism: Separation based on volatility and interaction with a chiral cyclodextrin stationary phase.

  • Preferred Column: Cyclodex-B or Chirasil-Dex.

  • Limitation: Many oxazoline reaction products (like bulky Diels-Alder adducts) decompose at the temperatures required for GC elution.

Method C: NMR with Chiral Derivatization (The Rapid Screen)

Best For: Chiral alcohols or amines (e.g., after reducing a ketone product).

  • Mechanism: Covalent attachment of a chiral auxiliary (e.g., Mosher's Acid) converts enantiomers into diastereomers, which have distinct chemical shifts (

    
    ) in 
    
    
    or
    
    
    NMR.[2]
  • Preferred Reagent:

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) chloride.

Decision Matrix & Performance Data

The following table contrasts the performance of these methods specifically for a hypothetical product: Ethyl 2-phenylcyclopropane-1-carboxylate (a common benchmark for oxazoline ligands).

FeatureChiral HPLC (OD-H)Chiral GC (Cyclodex)NMR (Mosher's)
Precision (

)
High (

)
Medium (

)
Low (

)
Sample Prep Filtration (Simple)Dilution (Simple)Derivatization (Complex)
Throughput 15–30 min/run10–40 min/run1-2 hours (prep + scan)
Limit of Detection Low (ng range)Very Low (pg range)High (mg range)
Solvent Cost High (Hexane/IPA)Negligible (Carrier Gas)Deuterated Solvents
Suitability Recommended Volatiles OnlyAlcohols/Amines Only

Detailed Experimental Protocols

Protocol 1: Chiral HPLC (Chiralcel OD-H)

Validating High

Prerequisites:

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    m).[1]
  • Mobile Phase:

    
    -Hexane / Isopropyl Alcohol (IPA).
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve

    
     mg of the reaction product in 1 mL of the mobile phase (e.g., 99:1 Hexane/IPA). Filter through a 0.45 
    
    
    m PTFE syringe filter.
  • System Equilibration: Flush the column with 90:10 Hexane/IPA at 0.5 mL/min for 20 minutes.

  • Method Optimization:

    • Start with 99:1 Hexane/IPA (isocratic) at 0.5 mL/min.

    • Target a retention factor (

      
      ) between 2 and 10.
      
    • Note: If peaks co-elute, lower the IPA concentration to 0.5% or reduce flow to 0.3 mL/min.

  • Data Analysis:

    • Calculate

      
       using peak areas (
      
      
      and
      
      
      ):
      
      
    • Verify resolution (

      
      ) to ensure baseline separation.
      
Protocol 2: NMR Determination (Mosher's Method)

Validating

Prerequisites:

  • Reagent:

    
    -(-)-MTPA-Cl (Mosher's Acid Chloride).
    
  • Solvent: Pyridine-

    
     or 
    
    
    with pyridine added.

Step-by-Step Workflow:

  • Derivatization:

    • In a clean vial, mix 5-10 mg of the chiral alcohol product, 15

      
      L of dry pyridine, and 10-15 
      
      
      L of
      
      
      -MTPA-Cl.
    • Stir at room temperature for 15 minutes (monitor by TLC).

  • Workup (Mini): Add 0.5 mL saturated

    
    , extract with 0.5 mL 
    
    
    . Filter the organic layer through a small plug of anhydrous
    
    
    directly into the NMR tube.
  • Acquisition:

    • Acquire

      
       NMR (min 300 MHz, preferably 500 MHz).
      
    • Focus on the methoxy signal (

      
       ppm) or the proton on the chiral center.
      
  • Calculation:

    • Integrate the diastereomeric peaks corresponding to the

      
       and 
      
      
      esters.
    • Use the integration values to calculate

      
       as shown in the HPLC section.
      

Workflow Visualizations

Diagram 1: Analytical Method Selection Pathway

Caption: Decision tree for selecting the appropriate analytical technique based on product physical properties.

MethodSelectionStartReaction Product(p-tolyl-oxazole catalyzed)IsVolatileIs the productvolatile & thermally stable?Start->IsVolatileIsUVActiveIs the productUV Active?IsVolatile->IsUVActiveNo (High MW/Polar)GCMETHOD B:Chiral GC(Cyclodex Column)IsVolatile->GCYes (e.g., simple cyclopropanes)HasOH_NHDoes it have-OH or -NH group?IsUVActive->HasOH_NHNoHPLCMETHOD A:Chiral HPLC(Chiralcel OD-H)IsUVActive->HPLCYes (Aromatic/Conjugated)NMRMETHOD C:Mosher's NMR AnalysisHasOH_NH->NMRYes (Quick Screen)DerivatizeDerivatize withChromophoreHasOH_NH->DerivatizeNoDerivatize->HPLCAdd UV Tag

Diagram 2: Chiral HPLC Optimization Loop

Caption: Iterative process for optimizing resolution (

HPLCOptimizationInjectInject Sample(90:10 Hex/IPA)CheckRsCheck Resolution(Rs)Inject->CheckRsGoodRun Analysis(Calculate ee)CheckRs->GoodRs > 1.5PoorSepPeaks Overlap(Rs < 1.5)CheckRs->PoorSepRs < 1.5LongRetRetention > 30minCheckRs->LongRetk' > 10Action1Decrease Polarity(e.g., 99:1 Hex/IPA)PoorSep->Action1Action2Increase Flowor % IPALongRet->Action2Action1->InjectAction2->Inject

References

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Organic Syntheses. (2020).[3] Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole).[3] Org. Synth. 2020, 97, 172-188.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nat Protoc. 2007;2(11):2760-9. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chem. Rev. 2021. Retrieved from [Link]

In Silico Evaluation of Chiral Auxiliaries: A Comparative Guide to Transition State Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a chiral auxiliary is often empirical, relying on "screen-and-see" methodologies that consume valuable starting materials. This guide presents a computational framework to predict the stereochemical performance of three dominant auxiliary classes: Evans Oxazolidinones , Crimmins Thiazolidinethiones , and Myers Pseudoephedrine Amides . By modeling the Transition State (TS) energies (


), researchers can quantify the diastereomeric excess (

) prior to wet-lab synthesis.

Part 1: The Computational Framework (Methods & Theory)

To accurately predict stereoselectivity, one must resolve energy differences (


) as small as 1.4 kcal/mol (which corresponds to ~90% 

at -78 °C). Standard functionals like B3LYP often fail here due to poor description of non-covalent interactions (NCIs) and dispersion forces, which are the primary drivers of auxiliary-induced stereocontrol.
Recommended Methodology
  • Functional: M06-2X or

    
    B97X-D . These functionals explicitly account for dispersion (London forces), critical for modeling the steric clashes between the auxiliary's "bulky group" (e.g., i-Pr, t-Bu) and the incoming electrophile.
    
  • Basis Set:

    • Optimization: 6-31G(d,p) or def2-SVP.

    • Single Point Energy: def2-TZVP or 6-311++G(2d,2p).

  • Solvation: SMD (Solvation Model based on Density) is preferred over IEFPCM for its better parameterization of non-aqueous solvents (e.g., THF, CH

    
    Cl
    
    
    
    ).
The Workflow Visualization

The following diagram outlines the self-validating workflow for locating and verifying transition states.

ComputationalWorkflow Start Input Structure (Enolate + Electrophile) ConfSearch Conformational Search (MMFF/OPLS) Start->ConfSearch DFT_Opt DFT Pre-Optimization (B3LYP-D3/6-31G*) ConfSearch->DFT_Opt Lowest 5-10 Conformers TS_Search TS Optimization (Berny Algorithm) DFT_Opt->TS_Search Guess Geometry Freq Frequency Check (One imaginary freq) TS_Search->Freq Freq->TS_Search Invalid (N_imag != 1) IRC IRC Calculation (Connects Reactant/Product) Freq->IRC Valid TS? Energy Single Point Energy (M06-2X/def2-TZVP) IRC->Energy Confirmed Path

Figure 1: Standardized workflow for ab initio prediction of stereoselectivity. Note the mandatory IRC step to validate the reaction path.

Part 2: Comparative Analysis of Auxiliaries

Evans Oxazolidinones (The Dipole/Steric Model)
  • Mechanism: Typically operates via a Zimmerman-Traxler transition state. In Boron-mediated aldol reactions, the auxiliary acts as a steric wall.

  • Computational Signature: The energy gap (

    
    ) is driven by 1,3-diaxial interactions  between the auxiliary's substituent and the aldehyde R-group.
    
  • Key Insight: Computations often reveal that "dipole minimization" (opposing carbonyl dipoles) is a secondary stabilizing factor, subordinate to the primary steric block.

Crimmins Thiazolidinethiones (The Chelation Switch)
  • Mechanism: Unlike oxazolidinones, the sulfur atom in the thiocarbonyl group is a "soft" donor that can coordinate strongly to Titanium (TiCl

    
    ).
    
  • Computational Signature:

    • Non-Chelated TS: Resembles the Evans model (Steric control).

    • Chelated TS: Ti coordinates both the enolate oxygen and the auxiliary's thione sulfur.

  • Performance: Computations successfully predict the "switch" in selectivity. Adding a base like sparteine disrupts the Ti-S chelation, reverting the pathway to the non-chelated (Evans-like) model.

Myers Pseudoephedrine (The H-Bond/Cluster Model)
  • Mechanism: Relies on Lithium enolates. The hydroxyl group of pseudoephedrine forms a rigid intramolecular Li-alkoxide chelate.

  • Computational Challenge: These reactions often involve aggregates (dimers or hexamers) in solution.

  • Protocol Adjustment: Modeling a monomeric TS often underestimates the barrier. Successful studies typically model a Li-dimer or include explicit solvent molecules (THF) to saturate the Lithium coordination sphere.

Part 3: Comparative Performance Data

The following table summarizes the computational "cost" (transition state energy difference) required to achieve high selectivity and how accurately current methods predict these values compared to experiment.

Auxiliary SystemDominant Control ElementTypical Exp. drComp.

(kcal/mol)
Prediction Accuracy (M06-2X)
Evans (Boron) Steric (Chair TS)>99:13.5 - 4.2High (Rigid TS is easy to model)
Evans (TiCl

)
Dipole/Steric95:52.1 - 2.8Medium (Lewis Acid complexity)
Crimmins (Ti/Amine) Chelation (Ti-S bond)98:23.0 - 3.8High (Distinct geometry change)
Myers (Li) H-Bond/Aggregation>99:14.5 - 6.0*Low (unless aggregates modeled)

*Note: Myers auxiliaries often show artificially low computed barriers if modeled as monomers. The high experimental selectivity arises from the rigidity of the Li-cluster.

Part 4: Mechanistic Decision Logic

When designing a synthesis, use this logic flow to determine which auxiliary to simulate first.

AuxiliarySelection Q1 Is the electrophile sterically demanding? Q2 Is 'switching' stereochemistry required (Syn/Anti)? Q1->Q2 No Myers Select: Myers Pseudoephedrine (High Crystallinity/Selectivity) Q1->Myers Yes (Aggregates handle bulk) Evans Select: Evans Oxazolidinone (Reliable Steric Block) Q2->Evans No (Standard Syn) Crimmins Select: Crimmins Thiazolidinethione (Tunable Chelation) Q2->Crimmins Yes (Base-dependent switch)

Figure 2: Logic flow for auxiliary selection based on substrate constraints and desired flexibility.

Part 5: Detailed Experimental Protocol (In Silico)

To replicate the data discussed above, follow this specific protocol for a Titanium-mediated Aldol Reaction :

  • Conformer Generation:

    • Build the enolate-aldehyde complex in a graphical interface (e.g., GaussView, Avogadro).

    • Run a conformational search using the MMFF94 force field. Keep all conformers within 5 kcal/mol of the global minimum.

  • Transition State Guess:

    • Manually constrain the forming C-C bond to 2.2 Å .

    • Constrain the Ti-O(aldehyde) and Ti-O(enolate) bonds to 1.9 - 2.0 Å to enforce the Zimmerman-Traxler chair.

  • Optimization (Coarse):

    • Run a constrained optimization using B3LYP-D3/6-31G(d).

    • Why? This is fast and gets the geometry 90% correct.

  • TS Optimization (Fine):

    • Remove constraints. Submit as Opt=(TS, CalcFc, NoEigenTest) using M06-2X/def2-SVP.

    • Critical Step: Calculate vibrational frequencies. You must observe exactly one imaginary frequency corresponding to the C-C bond formation (typically -200 to -400 cm

      
      ).
      
  • Energy Refinement:

    • Perform a Single Point Energy (SPE) calculation on the optimized geometry using M06-2X/def2-TZVP with SCRF=(SMD, Solvent=Dichloromethane).

  • Calculation:

    • Predicted

      
       can be calculated via the Boltzmann distribution:
      
      
      
      

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[1] Link

  • Crimmins, M. T., & Chaudhary, K. (2000).[2][3] "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[2][3] Organic Letters. Link

  • Gordillo, R., & Houk, K. N. (2006).[4] "Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones." Journal of the American Chemical Society.[1] Link

  • Grimme, S. (2011).[5] "Density functional theory with dispersion corrections (DFT-D): centers of gravity and range-separated functionals." Wiley Interdisciplinary Reviews: Computational Molecular Science. Link

  • Peng, Q., Duarte, F., & Paton, R. S. (2016). "Computing organic stereoselectivity – from concepts to quantitative calculations and predictions." Chemical Society Reviews.[6] Link

Sources

Safety Operating Guide

4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole Proper Disposal Procedures CAS: 1756-17-8 Formula: C₁₂H₁₅NO[1][2]

Executive Summary

This guide outlines the safe handling and disposal protocols for 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole , a 2-oxazoline derivative commonly utilized as a ligand in asymmetric catalysis or as a carboxylic acid protecting group.[1][2] Due to its lipophilic nature and nitrogenous heterocycle structure, this compound requires segregation from acidic waste streams to prevent exothermic hydrolysis.[2] The procedures below prioritize high-temperature incineration as the ultimate disposal method to ensure complete thermal destruction.

Part 1: Chemical Risk Assessment & Properties

Before initiating disposal, you must validate the physical state and chemical stability of the specific lot.[2] While specific toxicological data for this CAS is limited, the Precautionary Principle dictates it be handled as a Class 2 Irritant (Skin/Eye) and potentially harmful if swallowed.[2][3]

Physicochemical Profile
PropertySpecificationOperational Implication
Molecular Formula C₁₂H₁₅NOHigh calorific value; suitable for fuel blending/incineration.[1][2][4]
Functional Group 2-Oxazoline (Cyclic Imino Ether)Weak Base. Susceptible to hydrolysis in strong acids.[1][2]
Halogen Content None Classify as Non-Halogenated Organic Waste.[1][2]
Physical State Solid (Low melting point) or OilMay require dissolution in solvent for liquid waste streams.[1][2]
Solubility Lipophilic (Soluble in DCM, EtOAc)Do not dispose of via sink/drain.[1][2] Insoluble in water.[2]

Part 2: Pre-Disposal Stabilization & Segregation

Critical Safety Warning: Do not commingle oxazoline derivatives with concentrated oxidizing acids (e.g., Nitric Acid, Perchloric Acid) in waste containers.[2] Acid-catalyzed hydrolysis can ring-open the oxazoline, generating heat and potentially pressurizing the vessel.[2]

Step-by-Step Segregation Protocol
  • Quenching (Only if Reactive Impurities Present):

    • If the oxazoline was used in a reaction with Lewis acids (e.g., AlCl₃, ZnCl₂) or strong alkylating agents, quench the mixture with a mild base (Sodium Bicarbonate solution) before waste container transfer.[2]

    • Why: This neutralizes active electrophiles that could react in the waste drum.[2]

  • Solvent Dissolution (For Solids):

    • If disposing of pure solid >50g, dissolve in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone, Ethanol) to prevent "hot spots" in the incinerator feed.[2]

    • Note: Small amounts (<10g) can be disposed of as solid waste in double-bagged polyethylene containers.[2]

  • Container Selection:

    • Liquid Waste: HDPE or Glass carboy.[2]

    • Solid Waste: Wide-mouth HDPE jar.

    • Labeling: Must carry the "Hazardous Waste" label with constituents listed as: "Non-Halogenated Organics: 4,4-Dimethyl-2-(p-tolyl)-oxazoline."

Part 3: Disposal Workflow Decision Tree

The following logic flow dictates the correct waste stream selection based on the state of the material.

DisposalWorkflow Start Waste Generation (CAS 1756-17-8) StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Pure Compound LiquidPath Solution/Reaction Mix StateCheck->LiquidPath Dissolved Dissolve Dissolve in Acetone/EtOH (Recommended for >50g) SolidPath->Dissolve Large Qty SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin Small Qty (<10g) ContamCheck Contains Heavy Metals or Halogens? LiquidPath->ContamCheck StreamA Stream A: Non-Halogenated Organic Liquid ContamCheck->StreamA No (Pure/Solvent mix) StreamB Stream B: Halogenated/Metal Waste ContamCheck->StreamB Yes (e.g., DCM, Chloroform) Dissolve->LiquidPath Incineration Final Disposal: High-Temp Incineration StreamA->Incineration High BTU Fuel Blending StreamB->Incineration Specialized Incineration

Figure 1: Decision matrix for segregating oxazoline waste streams. Blue indicates initiation; Green indicates preferred standard disposal paths.[2]

Part 4: Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. While this specific CAS is not explicitly P-listed or U-listed under RCRA, it is regulated as a characteristic chemical waste.[2]

  • US EPA Waste Code (RCRA):

    • D001 (Ignitable): If dissolved in flammable solvents (Acetone, Ethanol).[2]

    • None (General): If pure solid. However, most facilities default to "Non-Regulated Hazardous Waste" to ensure incineration rather than landfilling.[2]

  • DOT Shipping Name (if transporting):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole).[1][2]

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[2]

    • Class: 9.

Part 5: Emergency Contingencies

Spill Response Protocol:

  • Isolate: Evacuate the immediate area if dust is generated.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If powder is fine, use an N95 respirator.[2]

  • Containment:

    • Liquids: Absorb with vermiculite or sand.[2][5] Do not use sawdust (combustible).[2]

    • Solids: Sweep up carefully to avoid dust generation.[2]

  • Decontamination: Wipe the surface with a dilute ethanol solution followed by soapy water.[2] The oxazoline residue is lipophilic and will not clean up well with water alone.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 68157, Oxazoline derivatives.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][6][7] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2021).[2] Review of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.